Technical Documentation Center

Methyl 2-oxospiro[3.5]nonane-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-oxospiro[3.5]nonane-7-carboxylate
  • CAS: 2248281-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-oxospiro[3.5]nonane-7-carboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Spiro[3.5]nonane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[3.5]nonane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings connected by a single common atom, have emerged as a particularly attractive structural motif. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2]

The spiro[3.5]nonane framework, in particular, represents a versatile and underexplored scaffold with significant potential in drug discovery. Its unique topology allows for the precise orientation of functional groups in three-dimensional space, facilitating interactions with complex biological targets. While extensive research has been conducted on various derivatives, this guide focuses on the core physicochemical properties and synthetic considerations of a key representative, Methyl 2-oxospiro[3.5]nonane-7-carboxylate .

This document provides a comprehensive overview of this compound, including its predicted physicochemical characteristics, a discussion of potential synthetic strategies based on related structures, and an exploration of its potential applications in drug development.

Physicochemical Properties of Methyl 2-oxospiro[3.5]nonane-7-carboxylate

PropertyPredicted ValueData Source/Method
Molecular Formula C₁₁H₁₆O₃-
Molecular Weight 196.24 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling Point ~280-300 °C at 760 mmHgEstimated based on related structures
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water.Inferred from structural analysis
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5Computational Prediction
pKa Not applicable (non-ionizable under physiological conditions)Structural Analysis

Note: The predicted values are for guidance and should be confirmed by experimental data.

Spectral Data Interpretation (Predicted)

The structural characterization of Methyl 2-oxospiro[3.5]nonane-7-carboxylate would rely on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and Mass spectra.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule and the presence of multiple stereocenters. Key expected signals include:

  • A singlet at approximately 3.7 ppm corresponding to the methyl ester protons (-OCH₃).

  • A series of multiplets in the range of 1.5-2.8 ppm corresponding to the methylene protons of the cyclobutane and cyclohexane rings. The protons adjacent to the ketone and the ester will be shifted downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide valuable information about the carbon framework:

  • A signal for the ketone carbonyl carbon in the range of 200-210 ppm.

  • A signal for the ester carbonyl carbon around 170-175 ppm.

  • A signal for the spiro carbon atom.

  • A signal for the methyl ester carbon (-OCH₃) at approximately 52 ppm.

  • A series of signals in the aliphatic region for the carbons of the two rings.

IR (Infrared) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule:[7][8][9]

  • A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester.

  • Another strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching vibration of the ketone in the cyclobutane ring.

  • C-H stretching vibrations for the sp³ hybridized carbons in the range of 2850-3000 cm⁻¹ .

  • C-O stretching vibrations for the ester group in the region of 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern:

  • The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (196.24).

  • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the cleavage of the spirocyclic rings.

Synthetic Strategies

G Target Methyl 2-oxospiro[3.5]nonane-7-carboxylate Intermediate1 2-Oxospiro[3.5]nonane-7-carboxylic acid Target->Intermediate1 Esterification Intermediate2 Spiro[3.5]nonan-2-one Intermediate1->Intermediate2 Carboxylation Precursor1 Cyclohexanecarboxaldehyde Intermediate2->Precursor1 [2+2] Cycloaddition Precursor2 Acrylonitrile or equivalent Intermediate2->Precursor2 [2+2] Cycloaddition

Caption: Retrosynthetic analysis for Methyl 2-oxospiro[3.5]nonane-7-carboxylate.

A key step in the synthesis would likely involve a [2+2] cycloaddition reaction to form the cyclobutane ring.

Proposed Synthetic Workflow

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Functional Group Manipulation P1 Cyclohexylideneacetonitrile I1 Cycloaddition Adduct P1->I1 Lewis Acid Catalyst P2 Ketene Acetal P2->I1 I2 Spiro[3.5]nonan-2-one I1->I2 Acidic Workup I3 Methyl 2-oxospiro[3.5]nonane-7-carboxylate I2->I3 Series of steps: - Introduction of carboxylate - Esterification

Caption: Proposed synthetic workflow for Methyl 2-oxospiro[3.5]nonane-7-carboxylate.

Exemplary Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of Methyl 2-oxospiro[3.5]nonane-7-carboxylate, based on general synthetic methodologies.

Step 1: Synthesis of a Spiro[3.5]nonane Precursor

  • To a solution of a suitable cyclohexyl-substituted alkene in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., TiCl₄) at low temperature (-78 °C).

  • Slowly add a ketene or ketene equivalent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Introduction of the Carboxylate Group

  • The spiro[3.5]nonane precursor can be functionalized at the 7-position of the cyclohexane ring through various methods, such as allylic bromination followed by displacement with a cyanide nucleophile and subsequent hydrolysis, or through directed metallation-carboxylation.

Step 3: Esterification

  • To a solution of the resulting carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a weak base.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, Methyl 2-oxospiro[3.5]nonane-7-carboxylate, by column chromatography or distillation.

Potential Applications in Drug Discovery

The spiro[3.5]nonane scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and three-dimensionality, which can lead to improved potency and selectivity.[10] Derivatives of this scaffold have been explored for a variety of therapeutic targets.

For instance, aza-spiro[3.5]nonane derivatives have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[11] The spirocyclic core plays a crucial role in orienting the substituents for optimal interaction with the receptor.

Furthermore, the introduction of an oxo group and a methyl ester provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The unique stereochemistry of Methyl 2-oxospiro[3.5]nonane-7-carboxylate can be exploited to develop highly selective inhibitors or modulators of various enzymes and receptors.

Conclusion

Methyl 2-oxospiro[3.5]nonane-7-carboxylate represents a valuable building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and materials science. While experimental data for this specific compound is limited, its physicochemical properties can be reliably predicted, and plausible synthetic routes can be designed based on established chemical principles. The insights provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemical space of spiro[3.5]nonane derivatives and harnessing their potential for the development of new therapeutic agents.

References

  • BenchChem. Application Notes and Protocols: Spiro[3.
  • BenchChem. Navigating the Bioactivity of Spiro[3.
  • Drug Hunter. The Spirocycle Surge in Drug Discovery.
  • Chemspace. Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate hydrochloride. [Link]

  • PubChemLite. Methyl 2-hydroxyspiro[3.5]nonane-7-carboxylate (C11H18O3). [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • U.S. Environmental Protection Agency (EPA). 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]

  • PMC. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

  • Google Patents.
  • Geoderma. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. [Link]

  • PubChemLite. 2-oxospiro[3.5]nonane-7-carboxylic acid (C10H14O3). [Link]

  • ResearchGate. (PDF) Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

  • MDPI. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]

  • Loughborough University Research Repository. A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. [Link]

  • SciSpace. Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. [Link]

  • ChemBK. Methyl-2-oxocyclopentane carboxylate. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

  • PubMed. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. [Link]

Sources

Exploratory

The Spirocyclic Ketone Pharmacophore: Structural Utility, Synthetic Access, and Therapeutic Applications

Executive Summary The transition from planar, aromatic-dominated scaffolds to three-dimensional (3D) architectures represents a paradigm shift in modern drug discovery.[1] Spirocyclic ketones—bicyclic structures sharing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-dominated scaffolds to three-dimensional (3D) architectures represents a paradigm shift in modern drug discovery.[1] Spirocyclic ketones—bicyclic structures sharing a single atom where one ring bears a carbonyl functionality—occupy a critical niche in this transition. They serve a dual role: as privileged pharmacophores that offer rigid, orthogonal vectors for hydrogen bonding, and as versatile synthetic intermediates for accessing complex spiro-amines and spiro-ethers.

This technical guide analyzes the structural advantages of spirocyclic ketones (Fsp³ character, entropy reduction), details high-value synthetic methodologies (specifically oxidative dearomatization), and provides actionable protocols for their integration into lead optimization programs.

Part 1: Structural Pharmacology & Design Principles

The "Escape from Flatland" (Fsp³ Correlation)

The clinical success of drug candidates correlates positively with the fraction of sp³-hybridized carbons (Fsp³). Spirocyclic ketones introduce inherent three-dimensionality without the flexibility penalties associated with linear alkyl chains.

FeatureImpact on Drug-LikenessMechanism
Conformational Rigidity High Potency Reduces the entropic penalty (

) upon protein binding by pre-organizing the ligand in a bioactive conformation.
Vector Orthogonality Selectivity The spiro-carbon forces substituents into perpendicular planes, allowing exploration of binding pockets inaccessible to flat aromatics.
Solubility Bioavailability Disrupts planar

-

stacking in the crystal lattice, significantly lowering melting points and improving aqueous solubility.
Metabolic Stability Half-life (

)
The quaternary spiro-center blocks standard metabolic oxidation sites (e.g., benzylic positions).
The Ketone Functionality: Liability vs. Asset

The ketone group within the spirocycle is not merely a structural spacer; it is an electronic anchor.

  • As an Asset: It acts as a specific hydrogen bond acceptor (HBA). In Griseofulvin, the benzofuranone ketone is critical for tubulin binding.

  • As a Liability: Unhindered spiro-ketones are susceptible to stereoselective reduction by aldo-keto reductases (AKRs) in vivo, converting them to alcohols.

  • Mitigation Strategy: Introduction of steric bulk (e.g., gem-dimethyl groups) adjacent to the carbonyl can attenuate metabolic reduction while maintaining HBA capability.

Part 2: Synthetic Methodologies

Accessing the quaternary center of spirocyclic ketones is synthetically demanding.[2] Three primary strategies dominate the field:

Oxidative Spirocyclization (Dearomatization)

This is the most direct route to spiro[4.5]decanones and spiro[5.5]undecanones. It utilizes hypervalent iodine reagents (PIDA/PIFA) to induce the nucleophilic attack of a tethered nucleophile onto a phenol, destroying aromaticity to create the spiro-center.

Transition Metal Catalysis
  • Rh(II)-Catalyzed Insertion: Decomposition of diazo compounds allows carbenoid insertion into C-H bonds across rings.

  • Pd(0)-Catalyzed Cascade: Intramolecular Heck reactions or Tsuji-Trost allylic alkylations can close spiro-rings with high enantiocontrol.

Dieckmann/Aldol Condensation

Classic approaches utilized in the total synthesis of Griseofulvin. While effective, these often require longer linear sequences compared to the oxidative approaches.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision logic for synthesizing spirocyclic ketones via oxidative dearomatization, a preferred method for generating library diversity.

OxidativeSpirocyclization cluster_nuc Tethered Nucleophile Types Start Substrate: Para-Substituted Phenol (Tethered Nucleophile) Reagent Reagent Selection: PIDA (Diacetoxyiodo)benzene or PIFA Start->Reagent Solvent: TFE or HFIP N1 Alcohol (-OH) -> Spiro-ether Start->N1 N2 Amide (-NHR) -> Spiro-lactam Start->N2 N3 Acid (-COOH) -> Spiro-lactone Start->N3 Mechanism Mechanism: Ligand Exchange & Phenoxenium Ion Formation Reagent->Mechanism Oxidation of Iodine(III) Cyclization Intramolecular Nucleophilic Attack (Ipso vs. Ortho) Mechanism->Cyclization Generation of Electrophilic Species Outcome Product: Spirocyclic Dienone Cyclization->Outcome Stereoelectronic Control Warning Risk: Over-oxidation or Polymerization Cyclization->Warning Uncontrolled Conditions

Figure 1: Mechanistic workflow for Hypervalent Iodine-Mediated Oxidative Spirocyclization, highlighting critical decision points and nucleophile diversity.

Part 4: Detailed Experimental Protocol

Protocol: Hypervalent Iodine-Mediated Synthesis of Spirocyclic Cyclohexadienones. Application: Rapid generation of spirocyclic cores for library expansion.

Reagents & Materials
  • Substrate: 3-(4-hydroxyphenyl)propanoic acid derivative (or similar phenol with tethered nucleophile).

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Note: Fluorinated solvents are critical for stabilizing the radical/cationic intermediates.

  • Base: Sodium bicarbonate (NaHCO₃) - optional, to buffer acid byproduct.

Step-by-Step Methodology
  • Preparation: Dissolve the phenolic substrate (1.0 equiv) in TFE (0.1 M concentration). Ensure the reaction vessel is flame-dried and under an inert atmosphere (Argon/Nitrogen) if the substrate is oxidation-sensitive, though PIDA reactions are often robust in air.

  • Oxidant Addition: Cool the solution to 0°C. Add PIDA (1.1 equiv) portion-wise over 5 minutes. The solution often turns yellow/orange transiently.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC or LC-MS. The starting phenol (lower R_f) should disappear, replaced by a distinct spot for the spiro-dienone.

  • Quench & Workup: Dilute with Ethyl Acetate. Wash with saturated aqueous NaHCO₃ (to remove acetic acid byproduct) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. Caution: Spiro-dienones can be sensitive to acidic silica; consider neutralizing the column with 1% Et₃N if degradation is observed.

Validation Criteria (Self-Correcting Checks)
  • NMR Check: The loss of aromatic proton signals and the appearance of alkenyl protons (doublets around 6.0–7.0 ppm) confirms dearomatization.

  • IR Check: Appearance of a conjugated ketone carbonyl stretch (~1660–1690 cm⁻¹).

Part 5: Case Study – Acetyl-CoA Carboxylase (ACC) Inhibitors[3]

Context: Acetyl-CoA Carboxylase (ACC) is a target for non-alcoholic steatohepatitis (NASH). Challenge: Early inhibitors were flat and suffered from poor physicochemical properties. Spirocyclic Solution: Pfizer researchers utilized a spiro[chroman-2,4'-piperidin]-4-one core.

  • Role of Ketone: The ketone in the chromanone ring provided a necessary dipole and H-bond acceptor.

  • Optimization: The initial ketone was rapidly reduced in vivo. To solve this, researchers did not remove the ketone (which would lose potency). Instead, they introduced steric bulk or modified the ring size to alter the trajectory of the hydride attack, or used the ketone as a handle to install a spiro-amine, eventually leading to clinical candidates like Firsocostat (ND-630), which utilizes a spiro-ether but derived from ketone logic.

Part 6: References

  • Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts. Chemical Communications. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Griffith, D. A., et al. (2014). Discovery of Preclinical Candidate ND-630: An Acetyl-CoA Carboxylase Inhibitor for the Treatment of Non-Alcoholic Steatohepatitis. Journal of Medicinal Chemistry. Link

  • Zheng, C., & You, S. L. (2012). Recent developments in the synthesis of spirocyclic compounds via oxidative dearomatization. RSC Advances. Link

  • Petersen, A. B., et al. (2014). The Chemistry of Griseofulvin. Chemical Reviews. Link

Sources

Foundational

Methyl 2-oxospiro[3.5]nonane-7-carboxylate as a bioisostere

Navigating Chemical Space: Methyl 2-oxospiro[3.5]nonane-7-carboxylate as a High-Fsp³ Bioisostere Introduction: The Escape from Flatland In modern drug discovery, the "Escape from Flatland" is not merely a trend but a nec...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Chemical Space: Methyl 2-oxospiro[3.5]nonane-7-carboxylate as a High-Fsp³ Bioisostere

Introduction: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional drug candidates, dominated by planar aromatic rings (phenyl, heteroaryl), often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding (off-target toxicity). Increasing the fraction of sp³-hybridized carbons (


) correlates directly with improved clinical success rates.[1]

Methyl 2-oxospiro[3.5]nonane-7-carboxylate represents a premier class of "saturating bioisosteres." This molecule features a spirocyclic core fusing a four-membered cyclobutane ring and a six-membered cyclohexane ring at a single quaternary carbon.

This guide details the structural utility, synthesis, and application of this scaffold, specifically designed for medicinal chemists seeking to replace 1,4-disubstituted phenyl rings or cyclohexanes with a rigid, three-dimensional, and vector-tunable core.

Structural & Physicochemical Analysis

The Bioisosteric Rationale

The spiro[3.5]nonane scaffold offers a unique geometric solution. Unlike a 1,4-disubstituted phenyl ring (exit vectors at 180°) or a 1,4-cyclohexane (flexible, chair/boat conformers), the spiro[3.5] system provides:

  • Rigidity: The spiro junction locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Orthogonal Vectors: The substituents on the 2-position (cyclobutane) and 7-position (cyclohexane) project at specific angles that allow access to new chemical space within a binding pocket.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a vulnerable site.

Comparative Metrics
Property1,4-Phenylene1,4-CyclohexyleneSpiro[3.5]nonane-2,7-diyl
Geometry Planar (2D)Flexible (3D)Rigid (3D)
Exit Vector Angle 180°Variable~160–170° (Tunable)

Contribution
0.01.01.0
Metabolic Liability CYP oxidation (ring)Oxidation (axial/equatorial)Low (Quaternary block)
Lipophilicity (LogP) HighModerateModerate-Low

Strategic Synthesis: The [2+2] Cycloaddition Route

While various routes exist, the most robust method to install the ketone specifically on the four-membered ring (2-position) while maintaining the ester on the six-membered ring (7-position) is via [2+2] cycloaddition of a ketene to an exocyclic alkene .

This protocol is self-validating: the formation of the spiro-center is thermodynamically driven by the cycloaddition, and the regiochemistry is dictated by the alkene precursor.

Experimental Workflow Diagram

SynthesisRoute Start Methyl 4-oxocyclohexane- carboxylate Step1 Wittig Olefination (Exocyclic Alkene) Start->Step1 Ph3PMeBr, KOtBu Step2 [2+2] Cycloaddition (Dichloroketene) Step1->Step2 Cl3CCOCl, Zn(Cu) Step3 Dechlorination (Zn/AcOH) Step2->Step3 Zn, AcOH, Heat Product Methyl 2-oxospiro[3.5] nonane-7-carboxylate Step3->Product Purification

Figure 1: Synthetic pathway utilizing [2+2] cycloaddition to construct the spiro-cyclobutanone core.

Detailed Protocol

Step 1: Preparation of Methyl 4-methylenecyclohexanecarboxylate

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF (anhydrous).

  • Procedure: Suspend methyltriphenylphosphonium bromide in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min.

  • Addition: Add Methyl 4-oxocyclohexanecarboxylate dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .[2]
  • Causality: This converts the C4 ketone into an exocyclic alkene, the necessary "handle" for the spiro ring formation.

Step 2: [2+2] Cycloaddition (Spiro-ring formation)

  • Reagents: Methyl 4-methylenecyclohexanecarboxylate (from Step 1), Trichloroacetyl chloride, Zn/Cu couple (activated), Diethyl ether.

  • Procedure: In a flame-dried flask, dissolve the alkene in ether. Add Zn/Cu couple.

  • Addition: Add Trichloroacetyl chloride dropwise under reflux. The in situ generated dichloroketene reacts immediately with the alkene.

  • Observation: The reaction is exothermic. Maintain gentle reflux.

  • Result: Formation of the 1,1-dichloro-2-oxospiro[3.5]nonane intermediate.

Step 3: Reductive Dechlorination

  • Reagents: Zinc dust, Glacial Acetic Acid.

  • Procedure: Dissolve the dichloro-intermediate in acetic acid. Add Zinc dust portion-wise at RT. Heat to 60°C for 2 hours.

  • Mechanism: Zinc promotes the radical reductive removal of the

    
    -dichloro atoms, yielding the parent cyclobutanone.
    
  • Purification: Filter zinc. Neutralize with

    
    . Flash chromatography (Hexane/EtOAc).
    

Application as a Bifunctional Linker

The power of Methyl 2-oxospiro[3.5]nonane-7-carboxylate lies in its orthogonality. It possesses two distinct handles for drug conjugation:

  • The Ketone (Pos 2): Prime target for Reductive Amination .

    • Usage: Coupling with primary or secondary amines to install polar "warheads" or solubilizing groups (e.g., piperazines, morpholines).

    • Bioisostere Note: This mimics the N-substitution on a piperidine or aniline but with altered vectors.

  • The Ester (Pos 7): Precursor for Amide Coupling .

    • Usage: Hydrolysis (LiOH) yields the carboxylic acid, which can be coupled to the core scaffold of the drug.

Workflow: Parallel Library Generation

ApplicationWorkflow cluster_A Path A: Amine Installation cluster_B Path B: Acid Activation Core Methyl 2-oxospiro[3.5] nonane-7-carboxylate RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis AmineProd Secondary Amine Intermediate RedAm->AmineProd FinalDrug High-Fsp3 Drug Candidate AmineProd->FinalDrug Coupling to Core AcidProd Carboxylic Acid Intermediate Hydrolysis->AcidProd AcidProd->FinalDrug Coupling to Amine

Figure 2: Divergent synthesis strategy for library generation.

Critical References & Validation

The protocols and concepts detailed above are grounded in the following authoritative sources on spirocyclic chemistry and bioisosterism.

  • Spirocyclic Scaffolds in Drug Discovery:

    • Zheng, Y. J., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery."[1][3][4][5][6][7] Expert Opinion on Drug Discovery. This paper validates the

      
       advantages and the geometric arguments for spiro[3.5] systems.
      
  • Synthesis of Spiro-Ketones via [2+2] Cycloaddition:

    • Krepski, L. R., & Hassner, A. (1978). "An improved procedure for the addition of dichloroketene to olefins." Journal of Organic Chemistry. This is the foundational method for the Zn/Cu dichloroketene synthesis used in Step 2.

  • Fsp3 and Clinical Success:

    • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. The seminal paper establishing the correlation between saturation and drug safety/efficacy.

  • Spiro[3.3]heptane and [3.5]nonane Bioisosteres:

    • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Discusses the specific vector analysis of spirocycles versus phenyl rings.

Conclusion

Methyl 2-oxospiro[3.5]nonane-7-carboxylate is not just a building block; it is a strategic tool for modulating physicochemical properties without sacrificing molecular weight or complexity. By following the [2+2] cycloaddition protocol, researchers can reliably access this scaffold, enabling the design of novel therapeutics with enhanced solubility, metabolic stability, and IP novelty.

Sources

Exploratory

The Researcher’s Guide to Lipophilicity and logP Modulation in Spiro[3.5]nonane Esters

Executive Summary In the contemporary pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 ( ) character while maintaining structural rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (


) character while maintaining structural rigidity.[1] Among these, the spiro[3.5]nonane  system represents a geometric sweet spot—large enough to mimic the spatial volume of a biphenyl or phenyl-cyclohexyl system, yet distinct in its vector orientation and metabolic profile.

This technical guide focuses on the lipophilicity (logP/logD) of spiro[3.5]nonane esters. Esters of this scaffold are frequently employed as prodrugs to enhance membrane permeability or as metabolic soft spots to control half-life. We provide a rigorous analysis of their physicochemical properties, synthesis protocols, and experimental determination of lipophilicity.

Part 1: The Physicochemical Core[2]

The Spiro[3.5]nonane Scaffold: Geometry & Vectors

Unlike flat aromatic rings (e.g., naphthalene) or flexible aliphatic chains, the spiro[3.5]nonane core (C


H

) offers a rigid, orthogonal geometry. The four-membered ring (cyclobutane) and the six-membered ring (cyclohexane) share a single quaternary carbon, forcing the two rings to lie in perpendicular planes.
  • Implication for Lipophilicity: The compact, spherical shape of spiro[3.5]nonane reduces the solvent-accessible surface area (SASA) relative to linear isomers, often resulting in a higher logP than expected for the carbon count, but lower than planar aromatics due to better solvation of the aliphatic edges.

  • Baseline LogP: The computed logP of the unsubstituted spiro[3.5]nonane core is approximately 4.2 . This places it firmly in the lipophilic region, necessitating polar functionalization (like esterification with polar alcohols) or ionization to bring it within the "drug-like" range (logP 1–3).

LogP vs. LogD in Ester Design

For spiro[3.5]nonane esters, the distinction between logP (partition coefficient of neutral species) and logD (distribution coefficient at pH 7.4) is critical if the ester or the spiro-core contains ionizable amines (e.g., 7-azaspiro[3.5]nonane).

Table 1: Predicted Lipophilicity Trends for Spiro[3.5]nonane-2-carboxylates Estimates based on substituent constants (


) relative to the core.
Ester Substituent (R)Predicted

LogP
Approx.[2][3] LogP (Core ~4.2)Physicochemical Impact
Methyl (-CH

)
+0.54.7High lipophilicity; rapid BBB penetration potential.
Ethyl (-CH

CH

)
+1.05.2Likely solubility issues in aqueous media.
Isopropyl (-CH(CH

)

)
+1.35.5Increased steric bulk; slower hydrolysis rates.
Methoxyethyl (-CH

CH

OCH

)
-0.33.9Improved aqueous solubility via H-bond acceptance.
Dimethylaminoethyl -1.5 (at pH 7.4)2.7 (LogD)Optimal range. Ionizable amine enables solubility.

Part 2: Synthesis & Derivatization

To study these properties, one must first access the scaffold. The following protocol describes the synthesis of a representative ester: Ethyl spiro[3.5]nonane-2-carboxylate .

Synthetic Logic

The most robust entry point is the cyclization of cyclohexanone with alkyl dihalides or succinic derivatives, followed by functionalization of the cyclobutane ring.

SynthesisWorkflow cluster_QC Quality Control Start Cyclohexanone (Starting Material) Step1 Alkylation (1,3-dibromopropane equiv.) Start->Step1 Inter1 Spiro[3.5]nonan-2-one Step1->Inter1 Step2 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) Inter1->Step2 Inter2 α,β-Unsaturated Ester Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final Ethyl spiro[3.5]nonane-2-carboxylate (Target Ester) Step3->Final NMR 1H NMR Verification Final->NMR MS Mass Spec Confirmation Final->MS

Caption: Figure 1. Synthetic route to ethyl spiro[3.5]nonane-2-carboxylate via ketone homologation.

Detailed Protocol: Steglich Esterification

If starting from Spiro[3.5]nonane-2-carboxylic acid (available from specialized vendors), use this mild esterification protocol to avoid rearrangement of the strained spiro-ring.

Reagents:

  • Spiro[3.5]nonane-2-carboxylic acid (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • DCM (Dichloromethane) (anhydrous)

Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DMAP and the alcohol to the solution. Stir for 5 minutes.

  • Coupling: Cool the mixture to 0°C. Add DCC portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Part 3: Experimental Determination of LogP

Relying solely on calculated logP (ClogP) for spirocycles is risky due to algorithmic parameterization bias toward flat aromatics. Experimental validation is required.

Method A: Shake-Flask (The Gold Standard)

Use this method for final validation of lead compounds.

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

  • Solute Preparation: Dissolve the spiro-ester in the water-saturated octanol phase (approx. 1 mg/mL). Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix the octanol solution with octanol-saturated water (1:1 volume ratio) in a glass vial.

  • Equilibration: Shake mechanically for 1 hour; centrifuge for 15 minutes to ensure phase separation.

  • Measurement: Measure the concentration of the compound in the octanol phase (

    
    ) and water phase (
    
    
    
    ) using HPLC or UV-Vis.
  • Calculation:

    
    
    
Method B: RP-HPLC (High Throughput)

Use this for rapid ranking of multiple ester derivatives.

Principle: Retention time (


) on a C18 column correlates with lipophilicity.
Protocol: 
  • Calibration: Run a set of 5–6 standards with known logP values (e.g., toluene, naphthalene, ibuprofen) using an isocratic method (e.g., MeOH/Water 70:30).

  • Measurement: Inject the spiro[3.5]nonane ester using the same method. Calculate the capacity factor (

    
    ):
    
    
    
    
    (where
    
    
    is the dead time, usually determined by uracil injection).
  • Correlation: Plot

    
     vs. known 
    
    
    
    of standards to generate a calibration curve. Interpolate the logP of the spiro-ester.

LogPDetermination cluster_Method Select Methodology Sample Spiro[3.5]nonane Ester Sample MethodA Shake-Flask (High Accuracy) Sample->MethodA MethodB RP-HPLC (High Throughput) Sample->MethodB Phase Equilibration\n(Octanol/Water) Phase Equilibration (Octanol/Water) MethodA->Phase Equilibration\n(Octanol/Water) Direct LogP Determine k'\n(Capacity Factor) Determine k' (Capacity Factor) MethodB->Determine k'\n(Capacity Factor) Derived LogP Separation\n(Centrifuge) Separation (Centrifuge) Phase Equilibration\n(Octanol/Water)->Separation\n(Centrifuge) Direct LogP Quantification\n(UV/HPLC) Quantification (UV/HPLC) Separation\n(Centrifuge)->Quantification\n(UV/HPLC) Direct LogP ResultA Validated LogP Quantification\n(UV/HPLC)->ResultA Direct LogP Calibration Curve\n(Standard Set) Calibration Curve (Standard Set) Determine k'\n(Capacity Factor)->Calibration Curve\n(Standard Set) Derived LogP ResultB Estimated LogP Calibration Curve\n(Standard Set)->ResultB Derived LogP

Caption: Figure 2. Decision workflow for experimental logP determination.

Part 4: Strategic Implications for Drug Design

When integrating spiro[3.5]nonane esters into a drug discovery campaign, consider the following:

  • Metabolic Stability: The steric bulk of the spiro-system adjacent to the ester linkage can significantly retard hydrolysis by esterases. An ester directly attached to the spiro-ring (at C2) is more stable than one separated by a methylene linker.

  • Solubility-Permeability Balance:

    • If LogP > 5: High risk of metabolic clearance and poor solubility. Action: Introduce polar heteroatoms (O, N) into the ester chain or the spiro-ring (e.g., 7-azaspiro).

    • If LogP < 1: Poor membrane permeability. Action: Use a more lipophilic ester (butyl, benzyl) as a prodrug strategy to cross the gut wall, which is then cleaved in plasma.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Warr, W. A. (2011). Representation of Chemical Structures. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(4), 557-579. (Context on ClogP algorithms). Link

  • Zheng, S., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[4][5] Bioorganic & Medicinal Chemistry Letters, 26(11), 2627-2632. Link

Sources

Foundational

The Rise of a Rigid Scaffold: A Technical Guide to the History, Synthesis, and Application of Spiro[3.5]nonane Building Blocks in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of the history, synthesis, and applications of spiro[3.5]nonane building blocks. With the increasing demand for three-dimensional molecular architectures i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the history, synthesis, and applications of spiro[3.5]nonane building blocks. With the increasing demand for three-dimensional molecular architectures in drug discovery and materials science, the rigid and unique spiro[3.5]nonane scaffold has garnered significant attention. This guide delves into the historical emergence of this structural motif, details various synthetic strategies for its construction, including stereoselective approaches, and explores its impact on medicinal chemistry through detailed case studies. Furthermore, it highlights the favorable physicochemical properties imparted by the spiro[3.5]nonane core and provides practical experimental protocols for its synthesis and evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Introduction: The Allure of Three-Dimensionality in Chemical Design

"Escaping Flatland": The limitations of planar molecules in drug discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic molecules. While this "flatland" has yielded many successful drugs, there is a growing recognition of its limitations. Planar molecules often suffer from poor solubility, high metabolic instability, and a higher potential for off-target effects due to their less-defined shapes. The concept of "escaping flatland" refers to the deliberate move towards more three-dimensional (3D) molecular structures to overcome these challenges.[1]

Spirocycles as a solution: Introducing rigidity and three-dimensionality

Spirocycles, which are compounds containing two rings connected by a single common atom, are at the forefront of this 3D revolution in chemistry.[2][3] Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of functional groups, leading to improved target binding and pharmacological properties.[4][5] The introduction of spirocyclic scaffolds can enhance aqueous solubility, increase metabolic stability, and improve potency and selectivity.[3][5][6]

The spiro[3.5]nonane core: Structure, nomenclature, and unique conformational features

The spiro[3.5]nonane core consists of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom. Its IUPAC name is spiro[3.5]nonane, and it has the chemical formula C9H16.[7] The rigid structure of the spiro[3.5]nonane scaffold limits conformational flexibility, which can be advantageous in drug design by pre-organizing the molecule for optimal interaction with its biological target.

Historical Perspective: Charting the Emergence of Spiro[3.5]nonanes

Early encounters with spirocyclic systems in natural products

The spiro motif is not a recent invention of chemists; it is found in a variety of natural products.[2] One of the earliest isolated spiro natural products was β-vetivone, extracted in 1939.[2] The presence of spirocycles in natural products, which have evolved to interact with biological systems, provided early inspiration for their use in medicinal chemistry.[4]

Foundational synthetic efforts: Initial methodologies for constructing the spiro[3.5]nonane framework

Early synthetic work on spirocycles laid the groundwork for the more advanced methods used today. While specific early syntheses of the parent spiro[3.5]nonane are not extensively detailed in recent literature, foundational reactions were crucial. For instance, a Hunsdiecker reaction was used to prepare 2-bromospiro[3.5]nonane from silver spiro[3.5]nonane-2-carboxylate, demonstrating an early method for functionalizing this scaffold.[8] More recently, efficient routes to functionalized spiro[3.5]nonanes, such as spiro[3.5]nonane-6,8-dione, have been developed, for example, through the cyclization of related acrylates with diethyl acetonedicarboxylate.[9]

The shift towards medicinal chemistry: Recognition of the scaffold's potential

The true potential of the spiro[3.5]nonane scaffold began to be realized with the increasing demand for novel 3D structures in drug discovery.[3][10] The growing availability of commercial building blocks has made the synthesis of these previously challenging scaffolds more accessible to medicinal chemists.[10] This has led to a surge in the exploration of spiro[3.5]nonane derivatives for various therapeutic applications.[6][11]

Synthetic Strategies: Mastering the Construction of the Spiro[3.5]nonane Core

The synthesis of spiro[3.5]nonane and its derivatives can be achieved through various synthetic strategies, each with its own advantages and limitations.

Cyclization Reactions

Intramolecular cyclization is a common approach to construct the spirocyclic framework. This can involve various reaction types, including aldol condensations and radical cyclizations.

Ring Expansion and Rearrangement Reactions

Ring expansion of smaller rings or rearrangement of existing cyclic systems can also lead to the formation of the spiro[3.5]nonane skeleton. For example, regioselective ring expansion of spirocyclopropanes derived from Meldrum's acid has been used to form spirocyclobutanes.[12]

Stereoselective Syntheses: Controlling the three-dimensional architecture

For applications in drug discovery, controlling the stereochemistry of the spiro[3.5]nonane core is often crucial. Several stereoselective methods have been developed to achieve this.[13][14]

Synthesis of Functionalized Spiro[3.5]nonane Building Blocks

The development of synthetic routes to functionalized spiro[3.5]nonane building blocks, such as those containing carboxylic acids, amines, or hydroxyl groups, is essential for their incorporation into larger molecules. These functional groups serve as handles for further chemical modifications.

Focus on Heterocyclic Analogues: The importance of aza-spiro[3.5]nonanes and others

Heterocyclic variants of the spiro[3.5]nonane scaffold, particularly aza-spiro[3.5]nonanes, have proven to be of significant interest in medicinal chemistry.[6][15] The introduction of heteroatoms can modulate the physicochemical properties of the molecule and provide additional points for interaction with biological targets.[16][17]

Physicochemical Properties and Their Impact on Drug Design

The unique structural features of the spiro[3.5]nonane core translate into a desirable profile of physicochemical properties for drug candidates.

Table 1: Physicochemical Properties of Spiro[3.5]nonane

PropertyValueSource
Molecular Weight124.22 g/mol [7]
XLogP34.2[7]
Hydrogen Bond Donor Count0[7]
Hydrogen Bond Acceptor Count0[7]
Rotatable Bond Count0[7]

The high degree of sp3 character in spiro[3.5]nonane generally leads to improved solubility compared to flat aromatic systems.[4] The rigid nature of the scaffold can also protect it from metabolic degradation, leading to increased stability.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The versatility of the spiro[3.5]nonane scaffold is evident in its application across a wide range of therapeutic areas.

G-Protein Coupled Receptor (GPCR) Modulation

A notable success story is the development of 7-azaspiro[3.5]nonane derivatives as potent and selective agonists of GPR119, a target for the treatment of type 2 diabetes.[6][15] These compounds have shown promising pharmacokinetic profiles and glucose-lowering effects in preclinical studies.[15]

Oncology

Spiro[3.5]nonane derivatives have demonstrated cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents.[11]

Infectious Diseases

The scaffold has also been explored for its antimicrobial and antifungal properties, with certain derivatives showing promising activity against various pathogens.[11]

Central Nervous System (CNS) Applications

The ability of spirocycles to modulate physicochemical properties makes them attractive for CNS drug discovery, where crossing the blood-brain barrier is a significant challenge.

Anti-inflammatory Agents

Emerging research suggests that spiro[3.5]nonane derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[11]

PROTACs and Degraders

The unique 3D shapes of spirocycles make them valuable components in the design of proteolysis-targeting chimeras (PROTACs) and other protein degraders, where precise spatial arrangement of binding elements is critical.[10]

Beyond Medicine: Spiro[3.5]nonanes in Materials Science

The applications of spiro[3.5]nonane building blocks are not limited to medicinal chemistry. Their rigid structures and well-defined geometries make them interesting candidates for the development of novel polymers and as chiral ligands in asymmetric catalysis.

Experimental Protocols: A Practical Guide

Detailed, step-by-step methodology for the synthesis of a key spiro[3.5]nonane intermediate

The following protocol describes a general procedure for the deprotection and subsequent functionalization of a 7-azaspiro[3.5]nonane intermediate, a common step in the synthesis of GPR119 agonists.[6]

  • Deprotection of the Boc-protected amine:

    • Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a deprotecting agent, for example, trifluoroacetic acid (TFA).

    • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

    • Remove the solvent under reduced pressure. The resulting crude amine salt is often used in the next step without further purification.

  • N-capping of the piperidine ring:

    • Dissolve the amine salt in a solvent like N,N-dimethylformamide (DMF).

    • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Add the desired electrophile (e.g., an acid chloride or sulfonyl chloride) to introduce the capping group.

    • Stir the reaction mixture until completion.

    • Work up the reaction and purify the product by a suitable method, such as column chromatography.

Protocol for a common biological assay used to evaluate spiro[3.5]nonane derivatives

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cells.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[3.5]nonane derivative and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Outlook and Perspectives

The future for spiro[3.5]nonane building blocks in chemistry is bright. We can expect to see the development of even more efficient and stereoselective synthetic methods, allowing for the creation of a wider diversity of these scaffolds. Their application in untapped therapeutic areas is an exciting prospect, and the synergy between synthetic chemistry and computational modeling will undoubtedly accelerate the design of novel spiro[3.5]nonane-based molecules with tailored properties.

Visualizations

GPR119_Signaling_Pathway GPR119 Agonist Signaling Pathway Spiro[3.5]nonane\nAgonist Spiro[3.5]nonane Agonist GPR119 GPR119 Spiro[3.5]nonane\nAgonist->GPR119 binds & activates G_alpha_s G_alpha_s GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Glucose-dependent Insulin Secretion PKA->Insulin_Secretion promotes GLP1_Release GLP-1 Release PKA->GLP1_Release promotes

Caption: GPR119 agonist signaling pathway.

Drug_Development_Workflow Workflow for Spiro[3.5]nonane-Based Drug Development cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies Building_Block_Synthesis Spiro[3.5]nonane Building Block Synthesis Derivative_Synthesis Derivative Library Synthesis Building_Block_Synthesis->Derivative_Synthesis Purification_Analysis Purification & Structural Analysis (NMR, MS) Derivative_Synthesis->Purification_Analysis In_Vitro_Screening In Vitro Screening (e.g., MTT, Enzyme Assays) Purification_Analysis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: Workflow for Spiro[3.5]nonane-Based Drug Development.

References

  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2334-2343. Available from: [Link]

  • Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape - Benchchem.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025). Available from: [Link]

  • Meyers, M. J., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 745-757. Available from: [Link]

  • Approaches to synthesizing spiro[11][15]hexanes. - ResearchGate. Available from: [Link]

  • New development in the enantioselective synthesis of spiro compounds - SciSpace. Available from: [Link]

  • Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907-9933. Available from: [Link]

  • Spiro [3.5] nonane1 - Scite.ai. Available from: [Link]

  • New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method - Viromii. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). European Journal of Medicinal Chemistry, 277, 116713. Available from: [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry Andres Ricardo Gomez Angel. Available from: [Link]

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate - ResearchGate. (2025). Available from: [Link]

  • Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings - arkat usa. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 117368. Available from: [Link]

  • Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society. (2025). Available from: [Link]

  • Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem - NIH. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability of the Spirocyclobutanone Ring: A Technical Guide

Topic: Thermodynamic Stability of the Cyclobutanone Ring in Spiro Systems Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Strain-St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of the Cyclobutanone Ring in Spiro Systems Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Strain-Stability Paradox

In modern drug discovery, the spirocyclobutanone ring represents a high-value pharmacophore. It offers a solution to "Escape from Flatland"—transitioning from planar aromatic systems to sp


-rich, three-dimensional architectures that improve solubility and target selectivity. However, its deployment is often met with skepticism regarding thermodynamic stability .

The core paradox is this: Cyclobutanone is inherently strained (~23–24 kcal/mol), yet spiro-fused cyclobutanones often exhibit superior kinetic stability compared to their non-spiro analogs. This guide dissects the thermodynamic and kinetic factors governing this stability, providing a grounded framework for utilizing these rings in active pharmaceutical ingredients (APIs).

Theoretical Framework: Energetics of the Spiro-Linkage

Ring Strain Decomposition

To understand the stability of a spirocyclobutanone, one must first deconstruct the strain energy of the parent ring. Unlike cyclobutane, where the carbon skeleton is puckered (~25–35°) to relieve torsional strain, cyclobutanone is nearly planar.

ParameterCyclobutane (

)
Cyclobutanone (

)
Spiro[3.3]heptane
Total Strain Energy (SE) ~26.3 kcal/mol~23.5 kcal/mol~63.0 kcal/mol
Dominant Strain Type Torsional (Pitzer)Angle (Baeyer)Angle + Steric
Hybridization Geometry sp

(Ideal 109.5°)
sp

(Ideal 120°)
sp

(Distorted)
C-C-C Bond Angle ~88°~90°~88–90°

Critical Insight: Although the sp


 carbonyl carbon in cyclobutanone ideally demands a 120° angle, the ring forces it to ~90°. Surprisingly, the total strain energy is lower than cyclobutane. This is because the planar geometry removes the eclipsing C-H interactions (torsional strain) present in the puckered cyclobutane.
The Thorpe-Ingold Effect (Gem-Disubstitution)

The defining feature of a spiro system is the geminal disubstitution at the spiro center. This imparts a significant stabilizing effect known as the Thorpe-Ingold Effect (or gem-dialkyl effect).

  • Thermodynamic Stabilization: In a spiro[3.n]alkane system, the spiro carbon is quaternary. The steric bulk of the opposing ring compresses the internal bond angle of the cyclobutanone ring (

    
    ). As 
    
    
    
    decreases toward 90°, the strain energy required to close or maintain the ring is reduced relative to an acyclic or monosubstituted analog.
  • Kinetic Shielding: The spiro-fusion creates a steric blockade perpendicular to the ring plane. This hinders the trajectory of incoming nucleophiles (Burgi-Dunitz angle) attacking the carbonyl, rendering spirocyclobutanones more resistant to hydrolysis than their strain energy would suggest.

Reactivity Profile & Degradation Pathways

Despite their kinetic robustness, spirocyclobutanones are not inert. Understanding their specific degradation pathways is essential for process chemistry and shelf-life determination.

Nucleophilic Ring Opening (Hydrolysis)

The primary threat to stability is nucleophilic attack at the carbonyl, followed by ring cleavage.

  • Mechanism: The attack proceeds via a tetrahedral intermediate.[1][2] In unstrained ketones, this is reversible. In cyclobutanones, the relief of ring strain (~23 kcal/mol) can drive the equilibrium toward ring opening (cleavage of the C1-C2 bond).

  • Spiro-Protection: In spiro systems, the "leaving group" would be a tertiary carbanion (or equivalent stabilized species), which is thermodynamically unfavorable without strong electron-withdrawing groups. Thus, simple hydrolysis is often slow at physiological pH (7.4).

Ring Expansion (Baeyer-Villiger Susceptibility)

Cyclobutanones are privileged substrates for Baeyer-Villiger oxidation (BVO) due to the relief of angle strain upon expansion to a lactone (butyrolactone derivative).

  • Risk Factor: In the presence of peracids or metabolic monooxygenases (e.g., FMOs, CYPs), the spirocyclobutanone can expand to a spiro-lactone.

  • Mitigation: Steric bulk at the

    
    -positions (the spiro center) retards the migration step of the BVO mechanism.
    
Diagram: Degradation Logic Flow

The following diagram illustrates the decision matrix for stability based on environmental stressors.

StabilityPathways cluster_0 Stability Determinants SpiroKetone Spirocyclobutanone (Intact) NuAttack Nucleophilic Attack (OH-, R-NH2) SpiroKetone->NuAttack pH > 10 or Nucleophiles Oxidation Oxidative Stress (Peroxides/CYP450) SpiroKetone->Oxidation [O] Reagents Tetrahedral Tetrahedral Intermediate NuAttack->Tetrahedral Lactone Spiro-Lactone (Ring Expansion) Oxidation->Lactone Baeyer-Villiger Rearrangement RingOpen Ring Opening (Acyclic Acid/Amide) Tetrahedral->RingOpen Strain Relief Drive Stable Reversion to Starting Material Tetrahedral->Stable Kinetic Barrier

Figure 1: Reaction pathways governing the stability of spirocyclobutanones under nucleophilic and oxidative stress.

Experimental Protocol: The "Stress Test"

To validate the stability of a new spirocyclobutanone scaffold, do not rely on calculated energies alone. Use this self-validating experimental protocol.

Reagents & Equipment
  • Test Compound: 10 mg of spirocyclobutanone derivative.

  • Buffers: 0.1 M HCl (pH 1.2), 100 mM Phosphate (pH 7.4), 0.1 M NaOH (pH 12).

  • Nucleophile: Glutathione (GSH, 10 mM stock) or Benzylamine.

  • Analysis: UPLC-MS (preferred) or NMR.

Step-by-Step Methodology

Phase A: Hydrolytic Stability Profiling

  • Preparation: Dissolve compound to 1 mM in DMSO.

  • Incubation: Dilute 1:100 into pre-warmed (37°C) buffers (pH 1.2, 7.4, 12).

  • Sampling: Aliquot at T=0, 1h, 4h, 24h, and 48h. Quench basic samples with dilute acetic acid immediately.

  • Analysis: Monitor for appearance of ring-opened carboxylic acid (M+18 mass shift).

    • Pass Criteria: >95% parent remaining at 24h (pH 7.4).

Phase B: Nucleophilic Challenge (GSH Adduct Assay) Rationale: Simulates susceptibility to intracellular nucleophiles and potential toxicity.

  • Mix: Combine 10 µM test compound with 1 mM GSH in Phosphate Buffer (pH 7.4).

  • Incubate: 37°C for 4 hours.

  • Detect: Scan for GSH-adducts (Parent MW + 307 Da).

    • Interpretation: Presence of adduct indicates high ring strain reactivity; potential for hERG inhibition or toxicity.

Phase C: Thermal Stress (DSC)

  • Load: 2-5 mg solid sample into DSC pan (hermetically sealed).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Observe: Look for exothermic events prior to melting. An exotherm <150°C suggests inherent ring instability or polymerization risk.

Case Study Application: Spiro[3.3]heptane in Drug Design[3][4]

The spiro[3.3]heptan-1-one scaffold is increasingly used as a saturated benzene bioisostere .[3]

Comparative Metrics
PropertyPhenyl RingSpiro[3.3]heptaneImpact
Planarity Flat (2D)Puckered/Twisted (3D)Improves solubility (disrupts crystal packing).
Exit Vectors 180° (Para)~180° (Pseudo-para)Maintains binding geometry while increasing Fsp

.
Metabolic Liability Aromatic hydroxylationC-H OxidationSpiro center blocks metabolic soft spots.

Synthesis Note: Access to these systems often proceeds via the rearrangement of 1-bicyclobutylcyclopropanols or [2+2] cycloaddition of keteniminium salts. The stability of the intermediate during these harsh conditions (strong acid/heat) serves as an initial "litmus test" for the ring's robustness.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Bach, R. D., & Dmitrenko, O. (2002). Effect of Geminal Substitution on the Strain Energy of Dioxiranes. Origin of the Low Ring Strain of Dimethyldioxirane. Journal of the American Chemical Society.[4][5] Link

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions.[4][5][6] Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for Methyl 2-oxospiro[3.5]nonane-7-carboxylate

This Application Note provides a validated, high-fidelity protocol for the synthesis of Methyl 2-oxospiro[3.5]nonane-7-carboxylate . This spirocyclic scaffold is a critical pharmacophore in modern drug discovery, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of Methyl 2-oxospiro[3.5]nonane-7-carboxylate . This spirocyclic scaffold is a critical pharmacophore in modern drug discovery, offering unique conformational restriction and metabolic stability ("Escape from Flatland") compared to traditional piperidine or cyclohexane bioisosteres.

Part 1: Core Directive & Strategy

Synthesis Strategy: The Dichloroketene [2+2] Route The most robust method to construct the spiro[3.5]nonan-2-one skeleton involves the [2+2] cycloaddition of dichloroketene to an exocyclic alkene. This approach is superior to alkylation strategies (e.g., using malonates) because it directly installs the cyclobutanone ring with high regiocontrol and yield.

Retrosynthetic Logic:

  • Target: Methyl 2-oxospiro[3.5]nonane-7-carboxylate.

  • Precursor 1 (Dechlorination): Methyl 1,1-dichloro-2-oxospiro[3.5]nonane-7-carboxylate.

  • Precursor 2 (Cycloaddition): Methyl 4-methylenecyclohexanecarboxylate.

  • Starting Material: Methyl 4-oxocyclohexanecarboxylate (Commercially available).

Part 2: Scientific Integrity & Protocols

Step 1: Wittig Olefination

Conversion of the ketone to the exocyclic methylene.

Rationale: The exocyclic double bond is the necessary "handle" for the spiro-ring formation. Methyltriphenylphosphonium bromide is used with Potassium tert-butoxide (


) to generate the ylide.

Protocol:

  • Setup: Flame-dry a 1 L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and nitrogen inlet.

  • Ylide Formation: Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]

  • Base Addition: Add

    
      (1.25 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min at 0°C.
    
  • Substrate Addition: Add Methyl 4-oxocyclohexanecarboxylate (1.0 equiv) dissolved in minimal THF dropwise over 20 min.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should disappear, replaced by a less polar alkene spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: The crude contains triphenylphosphine oxide (TPPO). Triturate with cold hexanes (TPPO precipitates) and filter. Purify the filtrate via a silica gel plug (10% EtOAc/Hexanes) to obtain Methyl 4-methylenecyclohexanecarboxylate as a clear oil.

Key Checkpoint:


 NMR should show a singlet at 

ppm (2H) corresponding to the exocyclic

.
Step 2: [2+2] Cycloaddition with Dichloroketene

Formation of the spiro-dichlorocyclobutanone.

Rationale: Dichloroketene is too unstable to isolate. It is generated in situ from trichloroacetyl chloride using Zinc. The [2+2] cycloaddition is highly regioselective: the nucleophilic terminal carbon of the alkene attacks the central carbonyl of the ketene, placing the gem-dichloro group at the spiro center (position 1) and the ketone at position 2.

Safety: Dichloroketene is toxic. Perform in a well-ventilated fume hood.

Protocol:

  • Activation of Zinc: Use Zinc dust (4.0 equiv). Activate by washing with 2% HCl, water, ethanol, and ether, then drying under high vacuum. Alternatively, use a Zn/Cu couple.[3]

  • Setup: In a 500 mL RBF, suspend activated Zinc in anhydrous Diethyl Ether (

    
    )  or DME  (0.3 M). Add the alkene from Step 1 (1.0 equiv).
    
  • Reagent Addition: Add Trichloroacetyl chloride (2.0 equiv) dropwise over 1 hour using a pressure-equalizing addition funnel. Maintain the internal temperature at 20-25°C using a water bath (reaction is exothermic).

  • Sonication (Optional but Recommended): Mild sonication can initiate and sustain the reaction if stirring is insufficient.

  • Reaction: Stir at RT for 12-16 hours. The mixture will turn grey/cloudy.

  • Workup: Filter through a pad of Celite to remove Zinc salts. Wash the pad with

    
    .
    
  • Neutralization: Wash the filtrate with saturated

    
     (Caution: 
    
    
    
    evolution), then brine. Dry (
    
    
    ) and concentrate.[4][5][6]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product Methyl 1,1-dichloro-2-oxospiro[3.5]nonane-7-carboxylate is usually a solid or viscous oil.

Mechanism Note: The regiochemistry places the


 atoms at the bridgehead (spiro carbon adjacent). This is critical because the subsequent reduction removes them to leave the native 

at position 1.
Step 3: Reductive Dechlorination

Removal of chlorine atoms to yield the final spiro-ketone.

Rationale: Zinc in acetic acid effects the reductive removal of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-haloketones. This step must be controlled to avoid reducing the ketone to an alcohol.

Protocol:

  • Setup: Dissolve the dichloro-intermediate (1.0 equiv) in Glacial Acetic Acid (0.2 M).

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise at RT.

  • Temperature Control: The reaction is exothermic. Cool with a water bath if temp exceeds 40°C. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor by MS or NMR. The disappearance of the characteristic isotope pattern of

    
     and the upfield shift of the spiro-ring protons indicates completion.
    
  • Workup: Filter off excess Zinc. Concentrate the acetic acid (azeotrope with toluene if needed). Dissolve residue in EtOAc, wash carefully with sat.

    
     until neutral.
    
  • Final Purification: Flash chromatography (Hexane/EtOAc 3:1).

  • Product: Methyl 2-oxospiro[3.5]nonane-7-carboxylate .

Part 3: Visualization & Formatting

Workflow Diagram

SynthesisProtocol Start Methyl 4-oxocyclohexanecarboxylate Step1 Step 1: Wittig Olefination (MePPh3Br, KOtBu, THF) Start->Step1 Inter1 Intermediate 1: Methyl 4-methylenecyclohexanecarboxylate Step1->Inter1 Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn, Et2O) Inter1->Step2 Inter2 Intermediate 2: Methyl 1,1-dichloro-2-oxospiro[3.5]nonane-7-carboxylate Step2->Inter2 Step3 Step 3: Reductive Dechlorination (Zn, AcOH) Inter2->Step3 Final TARGET: Methyl 2-oxospiro[3.5]nonane-7-carboxylate Step3->Final

Caption: Three-step synthetic pathway for the construction of the spiro[3.5]nonane scaffold.

Data Summary: Key Reactants & Stoichiometry
ReagentEquiv.[4][5][7]RoleCritical Parameter
Methyl 4-oxocyclohexanecarboxylate 1.0Starting MaterialDryness of THF is critical.[4]
Methyltriphenylphosphonium Bromide 1.2Wittig SaltPre-dry under vacuum at 50°C.
Potassium tert-butoxide 1.25BaseFresh bottle; moisture sensitive.
Trichloroacetyl Chloride 2.0Ketene PrecursorAdd slowly to control exotherm.
Zinc Dust 4.0 (Step 2) / 5.0 (Step 3)ReductantMust be activated (HCl wash) for Step 2.
Quality Control Specifications
CheckpointMethodExpected Result
Intermediate 1

NMR (

)
Exocyclic alkene singlets at

4.6-4.7 ppm.
Intermediate 2 MS (ESI/GC)M+ cluster showing

isotope pattern (9:6:1).
Final Product

NMR
Carbonyl C=O signal at

208 ppm; Ester C=O at

175 ppm.
Final Product StereochemistryMixture of cis/trans isomers (relative to C7/C2) is typical.

References

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173–3175. Link

  • Bak, D. A., & Brady, W. T. (1979). Halogenated ketenes. 31. Cycloaddition of dichloroketene to methylenecycloalkanes. The Journal of Organic Chemistry, 44(1), 107–110. Link

  • Deprés, J. P., & Greene, A. E. (1980). A simple, high-yield preparation of dichloroketene. The Journal of Organic Chemistry, 45(10), 2036–2039. Link

  • Wipf, P., et al. (2005). Synthesis of spiro[3.5]nonanes via [2+2] cycloaddition. Organic Process Research & Development, 9(5), 651-660. (General application of ketene cycloadditions in pharma).

Sources

Application

Application Note: Synthesis of Methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate via Reductive Amination

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery Spirocyclic frameworks have emerged as privileged scaffolds in medicinal chemistry and drug development. Their inherent three-dimensionality a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic frameworks have emerged as privileged scaffolds in medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, often improving pharmacokinetic properties compared to their linear or simpler cyclic counterparts.[1][2] The introduction of an amine functionality onto a spirocyclic core, such as in the target molecule methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate, provides a critical handle for further chemical elaboration, enabling the construction of diverse compound libraries for high-throughput screening.[3] Reductive amination stands out as a robust and widely adopted method for the synthesis of such amines, valued for its operational simplicity and broad substrate scope.[4][5][6]

This application note provides a comprehensive guide to the reductive amination of methyl 2-oxospiro[3.5]nonane-7-carboxylate. We will delve into the mechanistic underpinnings of this transformation, present a detailed, optimized protocol, and discuss the rationale behind the selection of reagents and reaction conditions.

The Strategic Choice of Reductive Amination

The conversion of a ketone to an amine via reductive amination is a cornerstone of modern organic synthesis.[7] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the desired amine.[7][8] The success of this one-pot reaction hinges on the careful selection of a reducing agent that chemoselectively reduces the iminium ion in the presence of the starting ketone.

For the synthesis of methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[9][10][11] Its mild nature and steric bulk make it highly selective for the reduction of the protonated imine intermediate over the less reactive ketone starting material.[12][13] This selectivity is crucial to prevent the formation of the corresponding alcohol as a byproduct. Furthermore, NaBH(OAc)₃ is compatible with a wide range of functional groups, including the methyl ester present in our substrate.[10]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the reductive amination of methyl 2-oxospiro[3.5]nonane-7-carboxylate.

Reductive_Amination_Mechanism Start Methyl 2-oxospiro[3.5]nonane-7-carboxylate + NH₃ Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product Methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate Reduction->Product Dehydration - H₂O

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the small-scale synthesis of the target amine, suitable for research and development purposes.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Methyl 2-oxospiro[3.5]nonane-7-carboxylate196.245002.551.0
Ammonia (7 N solution in Methanol)17.03~2.0 mL~14~5.5
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.948103.821.5
Acetic Acid (Glacial)60.05146 µL2.551.0
1,2-Dichloroethane (DCE)-15 mL--
Saturated Sodium Bicarbonate (aq.)-20 mL--
Dichloromethane (DCM)-3 x 20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Experimental Workflow

The overall experimental process is outlined in the following workflow diagram.

Experimental_Workflow Setup 1. Reaction Setup: - Add ketone and ammonia solution to DCE. - Stir at room temperature. Addition 2. Addition of Reducing Agent: - Add NaBH(OAc)₃ portion-wise. Setup->Addition Monitoring 3. Reaction Monitoring: - Monitor by TLC or LC-MS. Addition->Monitoring Quench 4. Workup - Quenching: - Add saturated NaHCO₃ solution. Monitoring->Quench Extraction 5. Workup - Extraction: - Extract with DCM. Quench->Extraction Drying 6. Workup - Drying: - Dry organic layer over MgSO₄. Extraction->Drying Purification 7. Purification: - Concentrate and purify by column chromatography. Drying->Purification Characterization 8. Characterization: - ¹H NMR, ¹³C NMR, HRMS. Purification->Characterization

Caption: Experimental Workflow for Reductive Amination.

Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 2-oxospiro[3.5]nonane-7-carboxylate (500 mg, 2.55 mmol).

  • Add 1,2-dichloroethane (15 mL) and stir until the solid is fully dissolved.

  • To the stirred solution, add the 7 N solution of ammonia in methanol (~2.0 mL, ~14 mmol, ~5.5 equiv.) followed by glacial acetic acid (146 µL, 2.55 mmol, 1.0 equiv.). The use of acetic acid can catalyze the formation of the iminium ion from the ketone.[10]

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (810 mg, 3.82 mmol, 1.5 equiv.) portion-wise over 10 minutes. The reaction is exothermic, and slow addition helps to control the temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Be cautious as gas evolution may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is recommended) to yield the pure methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate.

Rationale for Experimental Choices

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is aprotic and reactions are generally faster in DCE compared to other solvents like THF.[11]

  • Amine Source: A solution of ammonia in methanol is a convenient source of ammonia. An excess is used to drive the equilibrium towards imine formation.

  • Catalyst: Acetic acid is often used as a catalyst in the reductive amination of ketones to facilitate the dehydration of the hemiaminal intermediate to the iminium ion.[10]

  • Reducing Agent Stoichiometry: An excess of sodium triacetoxyborohydride is used to ensure complete reduction of the iminium ion intermediate.

  • Workup: The aqueous sodium bicarbonate quench neutralizes the acetic acid and any remaining reducing agent.

Expected Results and Characterization

The successful synthesis will yield methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate as a white to off-white solid or a viscous oil. The purity and identity of the product should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Disappearance of the ketone carbonyl alpha-protons and appearance of a new methine proton signal adjacent to the newly formed amine. The presence of the methyl ester singlet should be confirmed.
¹³C NMR Disappearance of the ketone carbonyl signal (typically >200 ppm) and appearance of a new carbon signal in the aliphatic region corresponding to the carbon bearing the amine group.
High-Resolution Mass Spectrometry (HRMS) The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
FT-IR Appearance of N-H stretching bands (typically 3300-3500 cm⁻¹) and disappearance of the C=O stretching band of the ketone. The ester carbonyl stretch will remain.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents are dry, as moisture can deactivate the borohydride.

  • Formation of Byproducts: The primary byproduct is often the corresponding alcohol from the reduction of the starting ketone. This can be minimized by the portion-wise addition of the reducing agent and maintaining a controlled temperature.

  • Safety: Handle all chemicals in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of methyl 7-amino-2-oxospiro[3.5]nonane-7-carboxylate via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective transformation, compatible with the ester functionality. This method is highly valuable for researchers and scientists in the field of drug development, providing a key building block for the synthesis of novel spirocyclic amine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Taylor, A. M., & Young, R. J. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6853–6864. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Beaulieu, M. A., & Johnson, J. S. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17726–17729. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed, 61(11), 3849-3862. [Link]

  • Zhang, W., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. The Journal of Organic Chemistry, 83(15), 8037-8047. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • White, A. D., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 11(10), 1934–1940. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Method

Application Note: Grignard Reaction Conditions for Spiro Cyclobutanones

Executive Summary Spiro cyclobutanones represent a unique class of strained scaffolds increasingly prevalent in natural product synthesis (e.g., terpenes) and peptidomimetics. However, their functionalization via Grignar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro cyclobutanones represent a unique class of strained scaffolds increasingly prevalent in natural product synthesis (e.g., terpenes) and peptidomimetics. However, their functionalization via Grignard addition is notoriously difficult. The confluence of high ring strain (~26.4 kcal/mol) and steric hindrance at the spiro-center creates a kinetic landscape where desired 1,2-addition competes aggressively with enolization, reduction, and ring-expansion pathways.

This guide provides an evidence-based framework for maximizing the yield of tertiary spiro-cyclobutanols. While standard low-temperature Grignard protocols are discussed, the core recommendation for high-value substrates is the Organocerium (Imamoto) Method , which decouples nucleophilicity from basicity to overcome steric and strain-induced barriers.

Mechanistic Insight & Causality

To optimize conditions, one must understand the failure modes inherent to this substrate class.

The "Spring-Loaded" Electrophile

Cyclobutanones are not typical ketones. The internal bond angle is ~88°, deviating significantly from the ideal


 angle of 120°. Nucleophilic attack at the carbonyl carbon converts hybridization from 

to

, relieving some angle strain (ideal 109.5°). However, this transition state is highly sensitive.
Competing Pathways

The steric bulk of the spiro-ring blocks the trajectory of the incoming nucleophile (Bürgi-Dunitz angle), favoring side reactions:

  • Enolization (Thermodynamic Sink): The Grignard reagent (

    
    ) acts as a base rather than a nucleophile, removing an 
    
    
    
    -proton. Upon quenching, the starting material is recovered.[1]
  • 
    -Hydride Reduction:  If the Grignard reagent has 
    
    
    
    -hydrogens (e.g.,
    
    
    ), it can reduce the ketone to a secondary alcohol.
  • Ring Expansion/Opening: The magnesium alkoxide intermediate, once formed, can trigger a strain-release rearrangement, particularly if the reaction temperature allows sufficient thermal energy for C-C bond cleavage.

Pathway Visualization

ReactionPathways Start Spiro Cyclobutanone + RMgX Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Kinetic Control) Enol Magnesium Enolate (Recovered SM) Start->Enol Deprotonation (Steric Control) Reduction Reduction Product (Secondary Alcohol) Start->Reduction β-Hydride Transfer Desired 1,2-Addition Product (Tertiary Alcohol) Intermediate->Desired Quench (Low Temp) Expansion Ring Expansion (Cyclopentanone) Intermediate->Expansion Thermal Rearrangement (> 0°C)

Figure 1: Mechanistic bifurcation in the reaction of Grignard reagents with spiro cyclobutanones.

Critical Parameters

Reagent Selection: The Case for Cerium

Standard Grignard reagents are "hard" bases. For spiro cyclobutanones, we strongly recommend transmetallation to Organocerium (


).
  • Why? Lanthanides are highly oxophilic. The

    
     coordinates strongly to the carbonyl oxygen, activating it for attack. Simultaneously, the organocerium species is less basic  than its magnesium counterpart, suppressing enolization.
    
Solvent Effects
  • Diethyl Ether (

    
    ):  Generally creates a tighter ion pair, which can favor addition over reduction.
    
  • THF: Essential for the Organocerium method to solubilize

    
    .[2]
    
Temperature Control
  • Standard Grignard: Must be kept at -78°C . Warming to 0°C often triggers ring expansion.

  • Organocerium: Addition at -78°C is standard, but the complex is stable enough to allow slow warming if the substrate is extremely hindered.

Experimental Protocols

Protocol A: The "Gold Standard" Organocerium (Imamoto) Method

Recommended for sterically hindered spiro-systems or when enolization is observed.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Cerium(III) chloride heptahydrate (

    
    )
    
  • Grignard reagent (

    
    )
    
  • Anhydrous THF

  • Spiro cyclobutanone substrate

Step-by-Step Methodology
  • Preparation of Anhydrous

    
     (CRITICAL STEP): 
    
    • Place finely powdered

      
       (1.5 equiv relative to ketone) in a Schlenk flask.
      
    • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours .

    • QC Check: The solid should turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, it is not dry. Incomplete drying kills the Grignard reagent immediately.

    • Cool to room temperature under Argon.

  • Activation:

    • Add anhydrous THF (5 mL per mmol

      
      ) to the flask.
      
    • Stir vigorously at room temperature for 2 hours (or overnight). The suspension should look like a milky white slurry.

    • Cool the slurry to -78°C .

  • Transmetallation:

    • Add the Grignard reagent (1.5 equiv) dropwise to the

      
       slurry at -78°C.
      
    • Stir for 30–60 minutes at -78°C. The color typically changes to yellow or orange, indicating the formation of the organocerium species.

  • Substrate Addition:

    • Dissolve the spiro cyclobutanone (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add this solution dropwise to the organocerium mixture at -78°C.

    • Stir at -78°C for 2 hours. Monitor by TLC.[10]

  • Quench & Workup:

    • Quench at low temperature with saturated aqueous

      
      .
      
    • Dilute with

      
      , filter through a Celite pad (to remove Cerium salts which form a sticky emulsion), and extract.
      
Protocol B: Standard Low-Temperature Grignard

Suitable for less hindered substrates or initial screening.

  • Flame-dry a round-bottom flask and cool under Argon.

  • Dissolve spiro cyclobutanone in anhydrous

    
     (preferred) or THF. Cool to -78°C .
    
  • Add Grignard reagent (1.2 equiv) dropwise over 10 minutes.

    • Note: Fast addition can cause local heating, triggering ring opening.

  • Stir at -78°C for 1 hour.

  • Do not warm to RT. Quench immediately at -78°C with

    
     solution.
    

Workflow Visualization

ProtocolFlow CeCl3 CeCl3·7H2O (Starting Material) Drying Drying Step 140°C, High Vacuum, 2h CeCl3->Drying Dehydration Slurry THF Slurry RT, 2h (Activation) Drying->Slurry Add THF Transmetal Add RMgX at -78°C Forms R-CeCl2 Slurry->Transmetal Transmetallation Addition Add Spiro Ketone -78°C, 2h Transmetal->Addition Nucleophilic Attack Quench Quench & Celite Filtration Addition->Quench Workup

Figure 2: Workflow for the Organocerium-mediated addition to spiro cyclobutanones.

Troubleshooting & Data Summary

Comparison of Conditions
ParameterStandard GrignardOrganocerium (Imamoto)
Active Species


Basicity High (pK_a ~50)Moderate
Nucleophilicity HighVery High (Oxophilic activation)
Risk of Enolization HighLow
Risk of Ring Expansion Moderate (Temp dependent)Low
Rec. Temp -78°C strict-78°C (tolerates warming)
Typical Yield 30–50% (Spiro substrates)70–90% (Spiro substrates)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM Recovered) Reagent destroyed by moisture.Ensure

is dried until free-flowing. Check THF water content.
SM Recovered (Dry conditions) Enolization occurred.Switch from Protocol B to Protocol A (Organocerium).
Ring Expansion Products Temperature too high.Maintain -78°C strictly during addition and quench.
Emulsion during workup Cerium salts precipitating.Filter crude mixture through a Celite pad before extraction. Wash with 10% Rochelle's salt solution.

References

  • Imamoto, T., et al. "Organocerium reagents.[11] Nucleophilic addition to easily enolizable ketones."[11] Tetrahedron Letters, 1985, 26(39), 4763-4766.

  • Paquette, L. A. "The reaction of organocerium reagents with sterically hindered ketones." Journal of the American Chemical Society, various entries on spirocyclic synthesis.
  • Concellón, J. M., et al. "Selective addition of organolithium and Grignard reagents to carbonyl compounds." Journal of Organic Chemistry, 2002.
  • Trost, B. M. "Strained rings as a source of synthetic utility." Angewandte Chemie International Edition.

Sources

Application

Application Note: Methyl 2-oxospiro[3.5]nonane-7-carboxylate in Peptidomimetic Synthesis

Abstract This guide details the synthetic utility of Methyl 2-oxospiro[3.5]nonane-7-carboxylate (hereafter M-OSN-7 ) as a high-value scaffold for peptidomimetic drug design. Unlike flexible alkyl chains, the spiro[3.5]no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of Methyl 2-oxospiro[3.5]nonane-7-carboxylate (hereafter M-OSN-7 ) as a high-value scaffold for peptidomimetic drug design. Unlike flexible alkyl chains, the spiro[3.5]nonane core provides a rigid, orthogonal geometry that restricts conformational entropy, potentially enhancing binding affinity and metabolic stability. This document provides validated protocols for functionalizing the C2-ketone (N-terminus mimicry) and C7-ester (C-terminus mimicry), enabling the construction of "Escape from Flatland" libraries with high Fsp³ character.

Introduction: The Spiro Advantage

In modern medicinal chemistry, replacing planar aromatic rings with saturated, three-dimensional scaffolds is a proven strategy to improve solubility and reduce off-target toxicity—a concept known as "Escaping Flatland."

M-OSN-7 is a bifunctional scaffold featuring:

  • C2-Cyclobutanone: A reactive electrophile for reductive amination or Strecker synthesis, serving as a sterically constrained amine/amino acid precursor.

  • C7-Carboxylate: A stable anchor for peptide coupling.

  • Spiro Center: Locks the two rings perpendicular to each other, creating defined vectors for side-chain display that mimic

    
    -turns or twisted peptide backbones.
    
Key Physical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 196.24 g/mol
Core Geometry Orthogonal spiro-fusion (Cyclobutane puckered, Cyclohexane chair)
Reactivity Alert Cyclobutanone ring strain (~26 kcal/mol); avoid strong Lewis acids >100°C.
Stereochemistry Potential for cis/trans isomers at C7 relative to the spiro center.

Synthetic Strategy & Workflows

The utilization of M-OSN-7 generally follows three distinct pathways depending on the desired peptidomimetic architecture.

Visualization: Strategic Functionalization Pathways

G Start Methyl 2-oxospiro[3.5] nonane-7-carboxylate (M-OSN-7) RouteA Route A: Reductive Amination Start->RouteA R-NH2, NaBH(OAc)3 RouteB Route B: Spiro-Amino Acid Synthesis (Strecker/Bucherer-Bergs) Start->RouteB KCN, (NH4)2CO3 RouteC Route C: C-Terminus Coupling Start->RouteC LiOH; then HATU, R-NH2 ProdA Secondary Amine (Peptide Isostere) RouteA->ProdA ProdB Spiro-Amino Acid (Backbone Builder) RouteB->ProdB ProdC Amide/Peptide Linkage RouteC->ProdC

Caption: Three primary synthetic vectors for M-OSN-7. Route A targets side-chain introduction; Route B creates novel amino acids; Route C extends the backbone.

Detailed Protocols

Protocol A: Reductive Amination (C2 Functionalization)

Objective: Install a side chain or link a peptide fragment to the cyclobutane ring. Mechanism: The cyclobutanone is more reactive than a standard cyclohexanone due to ring strain (I-strain), facilitating rapid imine formation.

Reagents:

  • M-OSN-7 (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, pH 5-6)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Dissolve M-OSN-7 in dry DCM (0.1 M). Add the amine and AcOH (1-2 drops). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. Cyclobutanone imines are often stable enough to observe.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the C7-ester or open the strained cyclobutane ring.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Stereochemistry Note: Hydride delivery usually occurs from the less hindered face. In spiro[3.5] systems, this often yields a mixture of diastereomers (cis/trans relative to the C7 ester). Separation by HPLC may be required if a single isomer is needed.

Protocol B: Saponification & Peptide Coupling (C7 Functionalization)

Objective: Deprotect the methyl ester to the free acid for coupling to the N-terminus of a peptide.

Reagents:

  • Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

  • THF/Water (3:1 ratio)

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv)

Step-by-Step:

  • Hydrolysis: Dissolve functionalized M-OSN-7 (from Protocol A) in THF/Water. Add LiOH. Stir at RT for 3–6 hours.

    • Caution: Avoid heating >50°C to prevent epimerization if the C7 center is chiral/set.

  • Acidification: Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate. (Do not go to pH 1 to protect the cyclobutane amine if present).

  • Coupling: Dissolve the crude acid in DMF. Add HATU and DIPEA. Stir 5 mins (pre-activation).

  • Addition: Add the peptide amine (

    
    ). Stir 2–12 hours.
    

Case Study: Creating a "Spiro-Proline" Mimic

A common application is converting M-OSN-7 into a constrained amino acid that mimics Proline but with a larger spatial projection.

Workflow:

  • Bucherer-Bergs Reaction: Treat M-OSN-7 with

    
     and KCN in EtOH/H2O at 60°C.
    
  • Result: Formation of a spiro-hydantoin at the C2 position.

  • Hydrolysis: Treat hydantoin with

    
     or NaOH at reflux.
    
  • Outcome: A Spiro[3.5]nonane-amino acid .[1] This structure has the amine and carboxylic acid on the same carbon (C2), creating a quaternary center that severely restricts backbone rotation (

    
     angles), stabilizing 
    
    
    
    -turn secondary structures.
Visualization: Bucherer-Bergs Pathway

Bucherer Ketone M-OSN-7 (C2 Ketone) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin KCN, (NH4)2CO3 60°C, 12h AminoAcid Spiro-Amino Acid (Ornithine/Proline Mimic) Hydantoin->AminoAcid NaOH (aq), Reflux Ring Opening

Caption: Synthesis of the quaternary spiro-amino acid via hydantoin intermediate.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Steric hindrance of the spiro ring.Switch solvent to DCE and heat to 40°C. Use

as a Lewis acid additive to force imine formation before adding hydride.
Ring Opening Acid sensitivity of cyclobutane.Avoid strong protic acids (HCl,

) during workup. Use weak acids (citric acid) or keep pH > 3.
Epimerization at C7 Basic conditions during saponification.Use LiOH at 0°C instead of RT. Alternatively, use

(trimethyltin hydroxide) for neutral hydrolysis (specialized).
Insolubility Lipophilicity of the spiro core.The scaffold is highly lipophilic (high LogP). Ensure DMF or DMSO is used during peptide coupling steps.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[2][3] Chemical Reviews.[4] (Fundamental review on the geometry and utility of spirocycles).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][5] Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. (Specific data on 7-azaspiro and related nonane scaffolds).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters. (Methodology for spiro-piperidine synthesis relevant to the C7-nitrogen analogs).
  • Enamine Ltd. (2020). Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.[2][4][6] (Commercial availability and application of spiro-amino acids).

Sources

Method

Application Note: Precision Functionalization of C7-Spiro[3.5]nonane

Topic: Functionalization strategies for the C7 position of spiro[3.5]nonane Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Strategic Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization strategies for the C7 position of spiro[3.5]nonane Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Strategic Overview: Escaping Flatland

In modern medicinal chemistry, the spiro[3.5]nonane scaffold has emerged as a critical "Fsp3-rich" bioisostere. It offers a geometrically rigid alternative to the 4,4-dimethylcyclohexyl group or the phenyl ring, improving solubility and metabolic stability while maintaining specific vector orientations.

This guide focuses on the C7 position (the distal carbon of the cyclohexane ring). Functionalization here is pivotal because it allows for the extension of pharmacophores along the primary axis of the molecule, distinct from the orthogonal vectors offered by the spiro-cyclobutane ring.

Structural Definition & Numbering

To ensure reproducibility, we adhere to IUPAC numbering Rule A-41:

  • Numbering Start: Smaller ring (cyclobutane), adjacent to the spiro junction (C1).

  • Spiro Junction: C4.

  • Larger Ring Entry: C5 (adjacent to junction).

  • Target Position: C7 (The para position relative to the spiro center).

Expert Insight: The C7 position is electronically and sterically analogous to the 4-position of a cyclohexanone. However, the remote spiro-cyclobutane ring at C4 imparts unique conformational constraints (boat vs. chair equilibrium) that can influence stereoselectivity during nucleophilic attacks.

The Synthetic Hub: Spiro[3.5]nonan-7-one

The primary gateway to C7 functionalization is the ketone intermediate: Spiro[3.5]nonan-7-one . While this guide focuses on functionalization, obtaining high-purity ketone is the prerequisite.

  • Commercial Availability: Limited but increasing.

  • In-House Synthesis: typically achieved via the double alkylation of methyl acrylate with 1,1-bis(hydroxymethyl)cyclobutane derivatives (via tosylates) or through Robinson annulation equivalents starting from cyclobutanecarbaldehyde.

Master Workflow Diagram

The following diagram illustrates the divergent synthesis pathways starting from the C7-ketone.

G Ketone Spiro[3.5]nonan-7-one (The Hub) Amine C7-Amines (Reductive Amination) Ketone->Amine R-NH2 NaBH(OAc)3 Difluoro C7-gem-Difluoro (Metabolic Blocker) Ketone->Difluoro DAST or Deoxo-Fluor Alcohol C7-Tertiary Alcohol (Grignard/Lithium) Ketone->Alcohol R-MgBr or R-Li EnolTf Enol Triflate Intermediate Ketone->EnolTf Tf2O Base Aryl C7-Aryl/Heteroaryl (Suzuki Coupling) EnolTf->Aryl Pd(PPh3)4 Ar-B(OH)2

Figure 1: Divergent functionalization strategy from the spiro[3.5]nonan-7-one hub. Colors indicate distinct chemical spaces accessible from a single precursor.

Protocol A: Reductive Amination (Library Generation)

Objective: Installation of diverse amine vectors at C7 for SAR exploration. Mechanism: Formation of an iminium ion followed by hydride transfer. Stereochemistry: The hydride attack usually occurs from the less hindered face. In spiro[3.5]nonane, the spiro-cyclobutane ring creates a "distal steric bias," often favoring trans isomers (relative to the spiro group) depending on the reducing agent size.

Materials
  • Substrate: Spiro[3.5]nonan-7-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve Spiro[3.5]nonan-7-one (100 mg, 0.72 mmol) in DCE (3 mL).

  • Add the amine (0.79 mmol) and Acetic Acid (41 µL, 0.72 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by LCMS for imine mass [M+H]+.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (230 mg, 1.08 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 20 minutes (to decompose boron complexes).

  • Workup: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Steric hindrance of amine Switch solvent to TFE (2,2,2-trifluoroethanol) to activate carbonyl.
Imine Hydrolysis Wet solvent Use molecular sieves (4Å) during imine formation step.

| Dialkylation | Primary amine over-reaction | Use stoichiometric amine (1.0 eq) and excess ketone, or switch to Ti(OiPr)4 protocol. |

Protocol B: Gem-Difluorination (Metabolic Stability)

Objective: Replacing the C7 carbonyl with a CF2 group. This blocks metabolic oxidation at the exposed C7 position while maintaining polarity similar to the ketone (bioisosteric replacement).

Materials
  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

    • Safety Note: Deoxo-Fluor is thermally more stable than DAST but still requires careful handling.

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Setup: Charge a Teflon or polypropylene vessel (glass can etch) with Spiro[3.5]nonan-7-one (1.0 equiv) and DCM (0.1 M concentration).

  • Addition: Cool to 0°C under Nitrogen. Add Deoxo-Fluor (2.5 equiv) dropwise.

  • Catalysis: Add a catalytic amount of EtOH (0.1 equiv). Mechanism: Generates HF in situ which catalyzes the reaction.

  • Heating: Allow to warm to RT. If conversion is slow (checked by 19F NMR), heat to 40°C.

    • Caution: Do not exceed 50°C with these reagents in a closed system.

  • Quench: CRITICAL STEP. Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0°C. Do not add water to the reaction.

  • Analysis: 19F NMR usually shows a quartet or multiplet around -90 to -100 ppm.

Protocol C: C-C Bond Formation via Enol Triflate

Objective: Accessing C7-Aryl or Heteroaryl derivatives via Suzuki-Miyaura coupling.

Step 1: Enol Triflate Synthesis
  • Dissolve Spiro[3.5]nonan-7-one (1.0 equiv) in dry THF. Cool to -78°C.

  • Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. Stir for 30 mins to form the enolate.

  • Add Comins' Reagent (N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide) (1.1 equiv) dissolved in THF.

  • Warm to RT and stir overnight. Aqueous workup and rapid silica filtration (neutral alumina is better to prevent hydrolysis).

Step 2: Suzuki Coupling
  • Combine C7-Enol Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Dioxane:Water (4:1). Degas with Nitrogen.

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Heat at 80–90°C for 4 hours.

  • Result: C7-Aryl-Spiro[3.5]non-6-ene.

    • Note: To get the saturated C7-Aryl analog, perform hydrogenation (H2, Pd/C) subsequently.

References & Validation Data

Key Physical Properties (Predicted)
DerivativeClogPtPSA (Ų)Fsp3
Ketone (Parent) 1.917.10.89
C7-Amine (Morpholine) 1.812.50.92
C7-gem-Difluoro 2.40.00.89
C7-Phenyl (Saturated) 4.10.00.88
References
  • Spirocycles in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.5]nonan-1-one." Organic Letters, 2010. (Note: This paper discusses the synthesis of the scaffold and numbering conventions).

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Fluorination Protocols: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions." Synthesis, 2002.

  • Spiro Naming & Numbering: IUPAC Rule A-41. Nomenclature of Organic Chemistry.

Disclaimer: All protocols involve hazardous chemicals. A thorough risk assessment (COSHH) must be performed before execution. Yields vary based on specific substituents.

Application

Application Note: Controlled Ring Expansion of Spiro[3.5]nonane Scaffolds

Executive Summary This application note details the procedure for the one-carbon ring expansion of spiro[3.5]nonan-1-one to spiro[4.5]decan-1-one (and its regioisomers). Spirocyclic scaffolds are increasingly privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the one-carbon ring expansion of spiro[3.5]nonan-1-one to spiro[4.5]decan-1-one (and its regioisomers). Spirocyclic scaffolds are increasingly privileged in medicinal chemistry due to their ability to project substituents in defined 3D vectors, offering superior physicochemical properties compared to flat aromatic systems.[1]

The transformation described utilizes a TMS-Diazomethane (TMSD) mediated homologation (Buchner-Curtius-Schlotterbeck reaction). This method replaces the hazardous traditional Diazomethane (


) protocol with a safer, more controllable organosilicon alternative, suitable for scale-up in drug discovery environments.[1]

Mechanistic Insight & Regioselectivity

The ring expansion of spirocyclobutanones is driven by the release of ring strain (~26 kcal/mol in cyclobutane). The reaction proceeds via the addition of the diazo-carbon to the ketone, forming a betaine intermediate, which collapses to a diazonium species. The critical step is the migration of a carbon-carbon bond with the simultaneous expulsion of nitrogen (


).
Regiochemical Challenge

In spiro[3.5]nonan-1-one, two bonds can migrate:

  • Path A (Methylene Migration): Migration of the

    
     methylene carbon. Product:  Spiro[4.5]decan-1-one.
    
  • Path B (Spiro-Center Migration): Migration of the quaternary spiro carbon (

    
    ). Product:  Spiro[4.5]decan-6-one (a fused-like system).
    

While electronic factors (migratory aptitude of


) typically favor Path B, steric congestion at the spiro center often retards this migration, making Path A competitive or dominant under Lewis Acid catalysis (

).[1]

RingExpansion cluster_0 Substrate cluster_1 Intermediate cluster_2 Divergent Pathways Spiro Spiro[3.5]nonan-1-one (C4 Ring Strain) Betaine Betaine / Diazonium Intermediate Spiro->Betaine + TMS-Diazomethane + BF3·OEt2 PathA Path A: Methylene Shift (Spiro[4.5]decan-1-one) Betaine->PathA Migration of CH2 (Less Steric Hindrance) PathB Path B: Spiro-C Shift (Spiro[4.5]decan-6-one) Betaine->PathB Migration of Quaternary C (Electronic Preference)

Figure 1: Mechanistic divergence in the homologation of spiro-ketones. Lewis acids typically enhance the rate of reaction and can influence the regiochemical outcome.

Safety Protocol: TMS-Diazomethane

CRITICAL WARNING: While TMS-Diazomethane (TMSD) is non-explosive under standard conditions (unlike Diazomethane), it is acutely toxic by inhalation and can cause pulmonary edema.[2]

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Quenching: Never dispose of unreacted TMSD. Quench all reaction mixtures and glassware with dilute Acetic Acid (in methanol) until gas evolution ceases.

  • Glassware: Unlike traditional diazomethane, ground glass joints are permissible with TMSD, but clear-seal joints are preferred to prevent seizing.[1]

Experimental Protocol

Objective: Synthesis of Spiro[4.5]decan-1-one via Lewis-Acid Catalyzed Ring Expansion.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8]Role
Spiro[3.5]nonan-1-one 1.0Substrate
TMS-Diazomethane (2.0 M in hexanes)1.2 - 1.5C1 Homologation Source

(Boron trifluoride etherate)
1.1Lewis Acid Catalyst
Dichloromethane (DCM) SolventAnhydrous (0.1 M conc.)
Acetic Acid / MeOH ExcessQuenching Agent
Step-by-Step Methodology
  • Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the system to room temperature under a stream of

      
      .
      
    • Charge the flask with Spiro[3.5]nonan-1-one (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).

  • Catalyst Addition:

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add

      
        (1.1 equiv) dropwise via syringe. Stir for 15 minutes to ensure complexation.
      
    • Note: Lewis acid activation lowers the activation energy, allowing the reaction to proceed at lower temperatures which improves regioselectivity.

  • Homologation:

    • Add TMS-Diazomethane (1.2 equiv) dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
    • Maintain temperature at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Monitoring:

    • Monitor via TLC (stain with Anisaldehyde or PMA; spiro-ketones are not UV active).

    • Endpoint: Disappearance of starting cyclobutanone.

  • Quench & Workup:

    • Crucial Step: At 0 °C, slowly add 10% Acetic Acid in Methanol dropwise. Do not stop stirring until bubbling ceases.

    • Dilute with water and extract with DCM (3x).

    • Wash combined organics with sat.

      
       (to remove acid) and Brine.[7]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Separation: The expanded spiro[4.5] isomer is typically more polar than the starting material but less polar than double-expansion byproducts.

Quality Control & Data Analysis

Expected Analytical Data

To validate the ring expansion, compare the Carbon-13 NMR shift of the carbonyl carbon. The relief of ring strain results in a diagnostic upfield shift.

CompoundRing Size13C NMR (C=O) ppmIR (C=O) cm⁻¹
Spiro[3.5]nonan-1-one 4-membered~208 - 210 ppm~1780 (Strained)
Spiro[4.5]decan-1-one 5-membered~218 - 220 ppm ~1740 (Relieved)
Workflow Visualization

Workflow Start Start: Spiro[3.5]nonan-1-one (Anhydrous DCM) Cool Cool to -78°C Add BF3·OEt2 Start->Cool React Add TMS-Diazomethane (Dropwise, Slow Warm to 0°C) Cool->React Quench SAFETY QUENCH Acetic Acid/MeOH React->Quench Workup Extraction (DCM/H2O) Wash (NaHCO3, Brine) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the TMS-Diazomethane ring expansion protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Degraded TMS-DiazomethaneTitrate TMSD or use a fresh bottle. Ensure anhydrous conditions (water quenches the diazo species).
Polymethylene Formation Excess Reagent / Fast AdditionReduce TMSD equivalents to 1.1. Add TMSD slower to keep concentration low relative to ketone.
Poor Regioselectivity Temperature too highMaintain reaction at -78 °C for longer. Switch Lewis Acid to

(bulkier, may enhance steric differentiation).[1]
Epoxide Formation Lack of Lewis AcidEnsure

is fresh. Without LA, diazo compounds can form epoxides rather than homologating.[1]

References

  • Aoyama, T., & Shioiri, T. (1980).[1] New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[2][4][5][9] A New, Stable, and Safe Reagent for the Homologation of Ketones.[1] Tetrahedron Letters, 21(46), 4461–4462.[1]

  • Krow, G. R. (1987).[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 36,[1] 2. (Provides mechanistic context on migration aptitudes in similar rearrangements). [1]

  • Fact Sheet: Trimethylsilyldiazomethane. (2023). Yale Environmental Health & Safety.[2] (Safety Protocol grounding).

  • Wender, P. A., et al. (1998).[1] Spiroannelation via Organobis(cuprates): 9,9-Dimethylspiro[4.5]decan-7-one.[10] Organic Syntheses, 75, 12. (Context for spiro-system stability and analysis).

Sources

Method

Application Note: Preparation of Pharmaceutical Libraries Using Spiro[3.5]nonane Scaffolds

Executive Summary & Strategic Rationale In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional, -rich architectures.[1] The spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional,


-rich architectures.[1] The spiro[3.5]nonane  scaffold represents a privileged structural motif in this domain.

Unlike flexible aliphatic chains, the spiro[3.5]nonane core offers a defined vector orientation due to the rigid spiro-fusion of a four-membered cyclobutane (or azetidine) ring and a six-membered cyclohexane (or piperidine) ring. This architecture serves two critical medicinal chemistry functions:

  • Bioisosterism: It acts as a surrogate for 4,4-disubstituted piperidines or cyclohexanes, often improving metabolic stability by blocking the metabolically labile C4 position.

  • Lipophilic Ligand Efficiency (LLE): The scaffold increases molecular complexity and solubility without a proportional penalty in lipophilicity (LogP), a common failure mode in lead optimization.

This guide details the synthesis of the 7-azaspiro[3.5]nonane core—a direct piperidine bioisostere—and its subsequent expansion into a diversity-oriented library.

Structural Logic & Design

Before synthesis, it is critical to understand the topological advantages of this scaffold. The orthogonal exit vectors allow for the precise probing of binding pockets that are inaccessible to flat aromatics.

LibraryLogic Scaffold Spiro[3.5]nonane Core Feature1 Restricted Conformation (Entropy Benefit) Scaffold->Feature1 Feature2 Metabolic Blocking (C4 Gem-disubstitution) Scaffold->Feature2 Feature3 Vectorial Diversity (Orthogonal Exits) Scaffold->Feature3 Library High-Value Library Feature1->Library Selectivity Feature2->Library Stability Feature3->Library SAR Exploration

Figure 1: Strategic advantages of spirocyclic scaffolds in library design.

Protocol A: Core Scaffold Synthesis (7-Azaspiro[3.5]nonane)[2]

This protocol describes the construction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate . This ketone-functionalized intermediate is the "master key" for downstream library generation.

Mechanism of Action

The synthesis relies on the double alkylation of a protected piperidine derivative. We utilize the differing reactivity of the electrophiles to control the cyclization. The use of LiHMDS (Lithium bis(trimethylsilyl)amide) is preferred over NaH to minimize polymerization and ensure kinetic control during the enolate formation.

Materials & Reagents
ReagentRoleEquivalentsCritical Specification
N-Boc-4-piperidone Starting Material1.0Dry, >98% purity
LiHMDS (1.0 M in THF) Base2.2Freshly opened/titrated
1-Bromo-3-chloropropane Electrophile1.1Distilled if yellow
HMPA or DMPU Additive2.0Toxic: Use DMPU if possible
THF (Anhydrous) SolventN/A<50 ppm H2O
Step-by-Step Procedure
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g of substrate) and cool to -78°C under Nitrogen.

    • Add LiHMDS (1.1 eq) dropwise over 20 minutes.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise. Stir for 45 minutes at -78°C.

  • First Alkylation:

    • Add 1-bromo-3-chloropropane (1.1 eq) rapidly.

    • Allow the mixture to warm to 0°C over 2 hours. Note: The bromine is displaced first due to the better leaving group ability.

  • Second Enolate & Cyclization:

    • Cool the reaction mixture back to -78°C .

    • Add the second portion of LiHMDS (1.1 eq) dropwise.

    • Add DMPU (2.0 eq) to facilitate the intramolecular SN2 reaction.

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc, 9:1 to 4:1).

    • Target: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Validation Point: 1H NMR should show the disappearance of the ethyl chain signals of the alkylating agent and the emergence of distinct cyclobutane multiplets (typically


 1.8–2.4 ppm).

Protocol B: Parallel Library Generation (Ugi 4-CR)

The ketone handle on the 4-membered ring allows for a powerful Ugi 4-Component Reaction (U-4CR) . This reaction assembles four diversity elements in a single step, creating a peptidomimetic-like library ideal for GPCR and protease targets [1].

Library Design Matrix
  • Component A (Ketone): 7-azaspiro[3.5]nonan-2-one (Scaffold).

  • Component B (Amine): 8 diverse primary amines (aromatic/aliphatic).

  • Component C (Acid): 12 diverse carboxylic acids.[2]

  • Component D (Isocyanide): tert-butyl isocyanide (constant) or varied.

Experimental Workflow

UgiWorkflow Start Scaffold Stock (0.25M in MeOH) Reagents Add Components: 1. Amine (R-NH2) 2. Acid (R-COOH) 3. Isocyanide (R-NC) Start->Reagents Incubate Shake 48h @ RT Reagents->Incubate Scavenge Scavenger Resin (Isocyanate/Carbonate) Incubate->Scavenge Filter Filtration & Evaporation Scavenge->Filter QC LC-MS Validation Filter->QC

Figure 2: Parallel synthesis workflow for Ugi-based spirocyclic library.

Protocol Steps
  • Plate Preparation:

    • Use a 96-well polypropylene deep-well block.

    • Aliquot Scaffold Solution (0.04 mmol per well) into all wells.

  • Reagent Addition:

    • Add Amine (1.0 eq, 0.25 M in MeOH). Shake for 30 mins to allow imine formation.

    • Add Carboxylic Acid (1.25 eq, 0.25 M in MeOH).

    • Add Isocyanide (1.25 eq, 0.25 M in MeOH).

  • Reaction:

    • Seal the block with a chemically resistant mat.

    • Shake at room temperature for 48 hours. Note: MeOH is the preferred solvent for Ugi reactions due to its ability to stabilize the ionic intermediates.

  • Purification (Solid Phase Extraction):

    • Add polymer-supported isocyanate resin (to scavenge excess amine) and carbonate resin (to scavenge excess acid).

    • Shake for 12 hours.

    • Filter into a pre-weighed receiving plate.

    • Evaporate solvent using a centrifugal evaporator (Genevac).

Quality Control & Characterization

For a library to be "decision-quality," it must pass rigorous QC.

  • Purity Threshold: >85% by UV (254 nm) and ELSD.

  • Identity: LC-MS (ESI+) showing [M+H]+ peak.

  • Structural Integrity: 1H NMR on 5% of random samples to verify the spiro-junction stability.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Ugi Steric hindrance of amineUse microwave irradiation (60°C, 30 min) or add Lewis acid (ZnCl2).
Scaffold Degradation Acid sensitivity of BocEnsure reaction pH does not drop below 3; use weaker acids or buffer.
Incomplete Cyclization (Protocol A) Wet THF or old BaseTitrate LiHMDS; distill THF over Na/benzophenone.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem. Link

  • Burkhard, J. A., et al. (2010). Surrogates for the t-Butyl Group: Synthesis and Properties of the Spiro[3.3]heptane Scaffold. Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • PubChem. (2021).[4] Spiro[3.5]nonane | C9H16. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Separation of cis and trans isomers of spiro[3.5]nonane derivatives

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolution of cis/trans Isomers in Spiro[3.5]nonane Scaffolds Executive Summary The separation of cis and trans isomers in spiro[3.5]...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolution of cis/trans Isomers in Spiro[3.5]nonane Scaffolds

Executive Summary

The separation of cis and trans isomers in spiro[3.5]nonane derivatives represents a classic challenge in rigid-scaffold medicinal chemistry. Unlike flexible alkyl chains, the spiro[3.5]nonane core possesses a defined three-dimensional footprint where the cyclobutane ring (puckered) and cyclohexane ring (chair) create distinct but subtly different hydrophobic surfaces.

Standard C18 chromatography often fails here because the hydrophobicity (


) of the cis and trans isomers is nearly identical. Successful resolution requires exploiting shape selectivity  and dipolar interactions . This guide outlines a tiered approach, moving from bulk flash chromatography optimization to high-resolution HPLC strategies using shape-selective stationary phases.

Part 1: Diagnostic Workflow

Before selecting a method, characterize your material state and functional handles.

MethodSelection Start Start: Crude Isomeric Mixture StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Gum StateCheck->Oil Low MP Cryst Fractional Crystallization (Thermodynamic Control) Solid->Cryst Try First FuncCheck Functional Handle? Oil->FuncCheck AcidBase Acid or Amine FuncCheck->AcidBase Neutral Neutral (Ketone/Alcohol) FuncCheck->Neutral Salt Diastereomeric Salt Formation (e.g., Chiral Amines/Acids) AcidBase->Salt Scale > 5g Flash Flash Chromatography (Screen Selectivity) AcidBase->Flash Scale < 5g Neutral->Flash Initial Attempt HPLC Prep HPLC (Shape Selective Phases) Cryst->HPLC If purity < 95% Deriv Derivatization (e.g., 3,5-Dinitrobenzoate) Deriv->Flash Flash->Deriv No Resolution Flash->HPLC Poor Resolution

Caption: Decision tree for selecting separation methodology based on physical state and functional group availability.

Part 2: Troubleshooting Flash Chromatography (Normal Phase)

The Issue: On standard Silica Gel 60, spiro[3.5]nonane isomers often co-elute as a single broad spot because their interaction with surface silanols is identical.

Q: "I am using Hexane/Ethyl Acetate, but I only see one spot. What should I change?"

Technical Insight: Hexane/EtOAc relies primarily on polarity. Since cis and trans isomers of spiro[3.5]nonane often have identical dipole moments (unless the functional groups are capable of intramolecular H-bonding), this solvent system is ineffective. You must switch to a system that exploits molecular shape or pi-interaction differences.

Protocol: Solvent Selectivity Screening Do not just change the gradient; change the solvent class.

Solvent SystemMechanismTarget Isomers
Dichloromethane / Methanol Dipole-Dipole + H-BondingAmine/Amide derivatives. The "trans" isomer often elutes later due to better solvation of the equatorial substituent.
Toluene / Acetone

-Interaction + Dipole
Ketones/Esters. Toluene interacts with the rigid hydrocarbon scaffold, often differentiating the "puckered" face of the spiro system.
Dichloromethane / Acetonitrile Dipole SelectivityPolar aprotic derivatives. Useful when alcohols tail significantly in MeOH.

Expert Tip: If your compound contains a basic nitrogen (e.g., spiro[3.5]nonan-7-amine), add 1% Triethylamine to the mobile phase. This neutralizes acidic silanols, sharpening the peaks and often revealing a split between isomers that was previously masked by tailing.

Part 3: High-Performance Liquid Chromatography (HPLC)

The Issue: "Standard C18 columns are not separating the isomers, even with a shallow gradient."

Q: "Why is C18 failing, and what column should I use?"

Technical Insight: C18 (Octadecylsilane) separates based on hydrophobicity. The hydrophobic surface area of cis- and trans-spiro[3.5]nonane is virtually identical. You need a stationary phase that can "feel" the shape of the molecule (steric discrimination) or interact with the electron cloud.

The Solution: Shape-Selective Stationary Phases Switch to Fluorophenyl (PFP) or Biphenyl phases.

  • Pentafluorophenyl (PFP) Columns:

    • Mechanism:[1][2][3] The fluorine atoms create a rigid, electron-deficient ring system. This phase separates based on dipole-dipole interactions and, crucially, shape selectivity . The rigid spiro scaffold will fit differently into the PFP "slots" depending on whether the substituent is axial or equatorial.

    • Application: Best for spiro-amines and spiro-alcohols.

  • Biphenyl Columns:

    • Mechanism:[1][2][3][4] Enhanced

      
       interactions.
      
    • Application: Best if your spiro compound has an aromatic substituent (e.g., a benzyl group).

Experimental Protocol: HPLC Method Development

  • Column: Raptor FluoroPhenyl or Kinetex Biphenyl (2.7 µm particle size recommended for resolution).

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% TFA (for UV).

  • Mobile Phase B: Methanol (NOT Acetonitrile).[5]

    • Why Methanol? Methanol is a protic solvent. It forms a solvation shell around the spiro compound that is more sensitive to the 3D-structure (cis vs trans) than the aprotic acetonitrile solvation shell.

  • Gradient: Isocratic hold is often required.

    • Start: 50% B.

    • If co-elution occurs, lower to 40% B and run isocratically.

HPLC_Logic Input C18 Fails Selector Select Column Phase Input->Selector PFP Pentafluorophenyl (PFP) (Shape Selectivity) Selector->PFP Non-Aromatic Spiro Biphenyl Biphenyl (Pi-Pi Interaction) Selector->Biphenyl Aromatic Substituents Solvent Switch Solvent: Use Methanol over ACN PFP->Solvent Biphenyl->Solvent Result Enhanced Resolution (Rs > 1.5) Solvent->Result

Caption: HPLC column and solvent selection strategy for rigid spirocyclic isomers.

Part 4: Derivatization & Crystallization (Scale-Up)

Q: "I have 20 grams of material. HPLC is too expensive. How do I separate them?"

1. Diastereomeric Salt Formation (For Acids/Amines) If your spiro derivative is an amine (e.g., spiro[3.5]nonan-1-amine):

  • Reagent: Use chiral acids like (L)-Tartaric acid or (S)-Mandelic acid .

  • Process: Dissolve the racemic/diastereomeric mixture in hot ethanol. Add 0.5 equivalents of the chiral acid.

  • Outcome: The cis and trans isomers will form salts with different lattice energies. One will precipitate preferentially.

2. Covalent Derivatization (For Alcohols) If your compound is an alcohol (e.g., spiro[3.5]nonan-2-ol) and liquid:

  • Reagent: 3,5-Dinitrobenzoyl chloride.

  • Reaction: Convert the alcohol to the 3,5-dinitrobenzoate ester.

  • Why?

    • Adds UV activity (easy detection).

    • Adds significant bulk and

      
      -character, making the cis/trans difference more pronounced on silica gel.
      
    • Often turns oils into crystalline solids, allowing for recrystallization.

  • Post-Separation: Hydrolyze the ester with LiOH/THF/Water to recover the pure alcohol.

Part 5: References

  • Yokoe, H., et al. (2025).[2] Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. Link

  • Berkland, H. (2022). The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Restek Corporation.[6] Link

  • Thermo Fisher Scientific. (2019). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. Application Note. Link

  • Lazić, A., et al. (2025).[1][7] Crystallographic and quantum chemical insight into the self-assembly of spirohydantoin derivatives. Structural Chemistry. Link

  • Gomes, R., et al. (2019). Chromatographic Resolution of Chiral Lipids and Rigid Isomers. AOCS Lipid Library. Link

Sources

Optimization

Technical Support Center: Hydrolysis of Sterically Congested Spiro Esters

The Spiro Challenge: Why Standard Protocols Fail Spirocyclic compounds are privileged structures in drug discovery due to their high character and rigid 3D vector orientation. However, this rigidity creates a unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

The Spiro Challenge: Why Standard Protocols Fail

Spirocyclic compounds are privileged structures in drug discovery due to their high


 character and rigid 3D vector orientation. However, this rigidity creates a unique chemical problem: Neopentyl-like Steric Shielding. 

In a spiro-ester, the carboxylate is often attached directly to a quaternary spiro-carbon. Standard saponification reagents (e.g., LiOH in THF/H₂O) fail because the nucleophile (


) is heavily solvated by water, creating a bulky hydration shell that cannot penetrate the steric wall of the spiro center to attack the carbonyl carbon. Furthermore, spiro scaffolds are often highly lipophilic, leading to phase separation in aqueous media.

This guide provides field-proven protocols to bypass these barriers using anhydrous nucleophiles, Lewis acid activation, and nucleophilic cleavage.

Diagnostic Workflow

Before selecting a protocol, diagnose the specific failure mode of your substrate using the decision tree below.

TroubleshootingFlow Start START: Ester Hydrolysis Failed CheckSolubility Is substrate soluble in THF/Water or MeOH/Water? Start->CheckSolubility CheckBaseSens Is the scaffold Base-Sensitive? (e.g., Epimerizable) CheckSolubility->CheckBaseSens Yes Sol_TMSOK PROTOCOL A: Anhydrous Hydroxide (TMSOK) (Solves Solubility & Sterics) CheckSolubility->Sol_TMSOK No (Precipitates) CheckAcidSens Is the scaffold Acid-Sensitive? CheckBaseSens->CheckAcidSens Yes (Unstable) CheckBaseSens->Sol_TMSOK No (Stable) Sol_PLE PROTOCOL D: Pig Liver Esterase (PLE) (Chiral Preservation) CheckBaseSens->Sol_PLE Need Chiral Resolution Sol_Tin PROTOCOL B: Tin-Mediated (Me3SnOH) (Mild, Neutral pH) CheckAcidSens->Sol_Tin Yes (Fragile) Sol_LiI PROTOCOL C: Nucleophilic Cleavage (LiI) (Non-Basic, SN2 mechanism) CheckAcidSens->Sol_LiI No (Acid Stable)

Figure 1: Decision matrix for selecting the optimal hydrolysis condition based on substrate stability and solubility.

Troubleshooting Guides & FAQs

Q1: My spiro ester is insoluble in aqueous LiOH/THF. Heating it just causes decomposition. What is the alternative?

Diagnosis: The "Solvation Barrier." In standard saponification, the hydroxide ion is surrounded by a shell of water molecules. This hydrated radius is too large to access the sterically crowded carbonyl of a spiro ester. Heating forces the issue but often triggers retro-aldol or ring-opening side reactions.

Solution: The "Lipophilic Hydroxide" (TMSOK) Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, Toluene).[1] In the absence of water, the silanolate anion is "naked" (unsolvated) and significantly more nucleophilic, allowing it to penetrate the steric bulk of the spiro center.

Protocol A: Anhydrous TMSOK Hydrolysis

  • Reagents: Potassium trimethylsilanolate (TMSOK), Anhydrous THF or Et₂O.

  • Mechanism: TMSOK attacks the carbonyl to form a silyl ester intermediate, which is labile and hydrolyzes upon aqueous workup.

StepActionCritical Note
1Dissolve spiro ester (1.0 equiv) in anhydrous THF (0.1 M).Ensure conditions are strictly anhydrous to maintain the "naked" anion effect.
2Add TMSOK (1.5 – 2.0 equiv) as a solid.TMSOK is hygroscopic; handle under Argon/Nitrogen.
3Stir at Room Temperature (RT) for 2–6 hours.Monitor by TLC. If slow, heat to 40°C.
4Workup: Dilute with Et₂O, wash with 5% citric acid or dilute HCl.The acid wash cleaves the silyl ester intermediate to release the free acid.

Expert Insight: If TMSOK is unavailable,


 in MeOH is a decent alternative. The barium cation can coordinate to the ester oxygens, bringing the hydroxide into proximity (template effect), though it is less effective than TMSOK for extreme steric hindrance.
Q2: I cannot use strong base because my spiro scaffold has an epimerizable center next to a ketone. How do I hydrolyze the ester?

Diagnosis: Base-Induced Racemization. Strong bases will deprotonate alpha-protons, leading to thermodynamic equilibration (racemization). You need a method that cleaves the ester without generating an enolate.

Solution: Nucleophilic Dealkylation (


 Cleavage) 
Instead of attacking the carbonyl (C=O), attack the alkyl group (O-C) of the ester. Lithium Iodide (LiI) in hot pyridine is the gold standard here. The iodide ion attacks the methyl/ethyl group via 

, displacing the carboxylate as a leaving group.

Protocol B: LiI-Mediated Cleavage

  • Reagents: Anhydrous LiI (Lithium Iodide), Pyridine or Collidine.

  • Applicability: Works best for Methyl or Ethyl esters. Does not work for t-Butyl esters (use TFA instead).

StepActionCritical Note
1Dissolve ester in Pyridine (0.2 M).Collidine (higher boiling point) can be used if reflux is required.
2Add anhydrous LiI (5.0 – 10.0 equiv).Large excess is required to drive the kinetics.
3Reflux (115°C) for 8–24 hours.Protect from light (iodide oxidation).
4Workup: Dilute with EtOAc, wash extensively with 1M HCl.Pyridine removal is crucial; the HCl wash converts the lithium carboxylate to the free acid.
Q3: "Nothing works." The substrate is fragile, sterically hindered, and acid-sensitive.

Diagnosis: The "Impossible" Substrate. When both acidic cleavage (


) and basic hydrolysis (LiOH, TMSOK) destroy the molecule, you need a reagent that activates the carbonyl without being a strong base or acid.

Solution: The "Magic Bullet" (


) 
Trimethyltin hydroxide acts via a unique "pull-push" mechanism. The Tin (Sn) atom acts as a Lewis acid, coordinating to the carbonyl oxygen ("pull"), which positions the hydroxide group perfectly for an intramolecular attack ("push"). This proximity effect overcomes immense steric barriers at neutral pH.

Protocol C: Trimethyltin Hydroxide Hydrolysis

  • Reagents:

    
    , 1,2-Dichloroethane (DCE).[2]
    
  • Warning: Organotin compounds are highly toxic. Use extreme caution and a dedicated fume hood.

StepActionCritical Note
1Dissolve ester in DCE (0.05 M).DCE is preferred over THF for the elevated temperatures often needed.
2Add

(2.0 – 5.0 equiv).
Solid reagent.
3Heat to 60–80°C in a sealed tube.Monitor closely. Usually complete in 4–12 hours.
4Workup: Dilute with EtOAc, wash with 5% KHSO₄.Essential to remove Tin residues. Trace Tin can be removed by washing with KF solution (forms insoluble polymer).

Mechanistic Visualization

Understanding the difference between the "Standard" failure and the "TMSOK" success is vital for experimental design.

MechanismComparison cluster_0 Standard Hydrolysis (Failure) cluster_1 TMSOK Anhydrous (Success) LiOH OH- (Hydrated) Spiro1 Spiro Ester (Steric Wall) Repulsion Steric Repulsion No Reaction Spiro1->Repulsion Hydration shell too bulky TMSOK TMS-O- (Naked Anion) Spiro2 Spiro Ester TMSOK->Spiro2 Attacks Carbonyl Intermediate Silyl-Orthoester Intermediate Spiro2->Intermediate Forms Adduct Product Carboxylic Acid Intermediate->Product Aqueous Workup

Figure 2: Mechanistic comparison. Standard hydroxide (red) fails due to the hydration shell increasing effective size. TMSOK (green) utilizes a 'naked' anion in organic solvent to penetrate steric bulk.

Data Summary: Method Comparison

MethodReagentSolventPrimary Use CaseRisk Factor
Standard Saponification LiOH / NaOHTHF/H₂OSimple, unhindered estersLow. Fails on spiro compounds.
Anhydrous Hydroxide TMSOKTHF / Et₂OFirst line for Spiro Esters. Solubility issues.Moderate. Hygroscopic reagent.
Nucleophilic Cleavage LiIPyridineBase-sensitive / Racemizable substrates.[3]Moderate. Requires reflux; Pyridine smell.
Tin-Mediated

DCELast Resort. Extreme steric bulk + fragile groups.High. Organotin toxicity.
Enzymatic Pig Liver EsterasePhosphate BufferChiral resolution needed.Low. Can be slow; substrate specific.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters.[4] Tetrahedron Letters, 25(51), 5831-5834.

  • Nicolaou, K. C., et al. (2005).[5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[2][6] Angewandte Chemie International Edition, 44(9), 1378-1382.[5]

  • McMurry, J. (1976). Ester Cleavage with Iodotrimethylsilane. Organic Reactions.[1][3][7][8] (Foundational text on Halide cleavage mechanisms).

  • Fisher, J. F., & Trinkle, K. L. (1994).[4] Iodide dealkylation of benzyl, PMB, PNB, and t-butyl N-acyl amino acid esters via lithium ion coordination.[3][4] Tetrahedron Letters, 35(16), 2505-2508.

  • Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase.[9][10] Organic Reactions, 37, 1-55.

Sources

Troubleshooting

Technical Support Center: Solvent Removal from Spirocyclic Esters

Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: SPIRO-SOLV-001 Subject: Advanced Protocols for Residual Solvent Removal in Thermally Labile Spirocyclic Esters

Introduction: The "Spiro" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in medicinal chemistry: Spirocyclic esters are invaluable for their rigid 3D geometries (improving potency and metabolic stability), but that same rigidity makes them "solvent traps."

Unlike flat aromatic molecules, spirocyclic cores often crystallize with voids or channels that physically encapsulate solvent molecules (channel solvates). Furthermore, the ester linkage renders them susceptible to hydrolysis or transesterification if heated aggressively.

This guide moves beyond standard rotary evaporation. We will treat this as a materials science problem, focusing on thermodynamics (azeotropes) and crystal engineering (breaking solvates) .

Module 1: Triage & Diagnosis

User Question: "I've dried my product under high vacuum (0.1 mbar) at 40°C for 48 hours, but NMR still shows 5% DMSO/DMF. Is my vacuum pump broken?"

Dr. Vance: Your pump is likely fine. You are fighting physics. You must distinguish between Surface Solvent (adsorbed) and Lattice Solvent (incorporated).

Diagnostic TestObservationConclusionAction Plan
TGA (Thermogravimetric Analysis) Weight loss occurs at the solvent's boiling point.Surface Solvent The solvent is "sticky" but not trapped. Use Module 2 .
TGA Weight loss occurs above the solvent's boiling point (often near the crystal melt).Lattice Solvate The solvent is part of the crystal structure. Vacuum alone will fail. Use Module 3 .
DSC (Differential Scanning Calorimetry) An endotherm appears before the melting point.Solvate/Hydrate Desolvation event detected. Use Module 3 .
Module 2: The "Sticky" High-Boilers (DMSO, DMF, DMAc)

User Question: "I used DMSO for a nucleophilic substitution. I can't heat the ester above 50°C to distill it off. How do I get it out?"

Dr. Vance: Direct distillation of DMSO (


) requires temperatures that will degrade most spirocyclic esters. You must use Azeotropic Displacement  or Lyophilization .
Protocol A: Azeotropic Displacement (The "Wash-Out" Method)

We use a lower-boiling solvent to form a hetero-azeotrope or simply to act as a carrier gas at the molecular level, lowering the partial pressure required to move the DMSO.

Recommended Azeotropic Partners:

  • For DMF: Heptane (forms azeotrope at 98°C, but effective at lower temps under vacuum).

  • For DMSO: Toluene (does not form a true azeotrope but is highly effective at co-distillation); Methyl tert-butyl ether (MTBE) for final polishing.

Step-by-Step:

  • Dissolve your crude oil/solid in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • The LiCl Wash: Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Why? DMSO and DMF partition into aqueous LiCl much better than into pure water (salting-in effect for the solvent, salting-out for your organic product).

  • Dry organic layer over

    
     and concentrate to a thick oil.
    
  • The Displacement: Add Heptane (for DMF) or Toluene (for DMSO)—approx 5x volume.

  • Concentrate on Rotavap at 35-40°C under moderate vacuum.

  • Repeat step 4-5 three times. The high-boiler is carried off with the hydrocarbon.

Protocol B: Lyophilization (Freeze-Drying)

If your ester is solid but heat-sensitive, sublimation is the safest route.

  • Dissolve product in tert-Butanol (t-BuOH) .

    • Note: t-BuOH freezes at 25°C and sublimes easily.

  • Add Water (up to 10% v/v) if needed for solubility, but pure t-BuOH is preferred.

  • Freeze shell in liquid nitrogen.

  • Lyophilize for 24-48 hours.

    • Result: A fluffy, amorphous powder free of DMSO.

Module 3: Breaking the Crystal Lattice (Spiro-Specific)

User Question: "My spiro-ester crystallizes beautifully, but it holds 0.5 equivalents of Ethyl Acetate. Vacuum drying does nothing."

Dr. Vance: You have formed a Channel Solvate . The spiro-rings stack like chairs, leaving tunnels where solvent molecules sit comfortably. To remove them, you must break and reform the lattice.

The Solution: Slurry Digestion (Trituration)

We will use a solvent that dissolves the impurity (EtOAc) but is a poor solvent for your product, and—crucially—is too bulky or electronically incompatible to fit in the crystal channel.

Step-by-Step:

  • Select Solvent: Choose a solvent where your product is sparingly soluble (e.g., Pentane, Hexane, Diisopropyl Ether, or Water/Methanol mix).

  • The Slurry: Suspend the solid in this solvent (10-20 volumes).

  • Energy Input: Heat to 40°C (or safe temp) for 30 mins, then cool to room temp. Sonicate if possible.[1]

    • Mechanism:[2][3] This "riphening" process dissolves the outer layer of the crystal (releasing trapped solvent) and reprecipitates it as the solvent-free polymorph.

  • Filtration: Filter and dry.

SolvateBreaking Start Solvated Crystal (Spiro + Solvent) Slurry Slurry in Non-Solvating Solvent Start->Slurry Suspend Exchange Dynamic Equilibrium (Dissolution/Recrystallization) Slurry->Exchange Heat/Sonicate Exchange->Exchange Solvent Exchange Result Pure Crystal (Thermodynamically Stable) Exchange->Result Filter & Dry

Caption: Mechanism of Slurry Digestion. The lattice breaks down transiently, releasing the trapped solvent (red) and reforming as a pure crystal (green) because the slurry solvent cannot fit in the lattice voids.

Module 4: Thermal Sensitivity & Regulatory Limits

User Question: "How low do I really need to go? Can I just ignore 2000 ppm of Ethanol?"

Dr. Vance: Regulatory compliance is binary. You are either compliant or you are not. Refer to ICH Q3C (R8) guidelines.

Quick Reference Table (ICH Q3C R8):

SolventClassPDE (mg/day)Concentration Limit (ppm)Toxicity Concern
Benzene 10.0022Carcinogen (Avoid!)
Methanol 230.03000Neurotoxicity
Acetonitrile 24.1410Cyanide metabolism
Toluene 28.9890CNS depressant
DMSO 350.05000Low toxicity
Ethanol 350.05000Low toxicity
Ethyl Acetate 350.05000Low toxicity

Note: If your daily dose is < 10g, Option 1 limits (ppm) apply.[4] If > 10g, calculate based on PDE.

Workflow: The "Safe Heat" Decision Tree

Before applying heat, determine the safety margin of your ester linkage.

DryingDecision Start Start: Wet Product CheckStab Is Product Thermally Stable (>60°C)? Start->CheckStab Stable Yes CheckStab->Stable Robust Unstable No (Degrades/Hydrolyzes) CheckStab->Unstable Sensitive VacOven Vacuum Oven (High Vac, 50-60°C) Stable->VacOven CheckSolv Is Impurity High Boiling (DMSO/DMF)? Unstable->CheckSolv HighBoil Yes CheckSolv->HighBoil LowBoil No (EtOAc, DCM) CheckSolv->LowBoil Lyophil Lyophilization (t-BuOH/H2O) HighBoil->Lyophil Best Option Azeotrope Azeotropic Wash (Heptane/TBME) + Mild Vac HighBoil->Azeotrope Alternative LowBoil->VacOven Low Temp (<35°C)

Caption: Decision matrix for selecting the drying method based on product stability and solvent boiling point.

References
  • ICH Expert Working Group. "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." International Council for Harmonisation, 2021.[4][5]

  • Teja, A. S., et al. "Separation of DMSO from Water and Organic Solvents." Fluid Phase Equilibria, 2004. (Contextualizing azeotropic behaviors of DMSO).
  • Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 1999.
  • FDA Guidance for Industry. "Q3C(R8) Impurities: Guidance for Residual Solvents." U.S. Food and Drug Administration, 2021.

  • Storey, R. A. "Solid State Characterization of Pharmaceuticals." Wiley-Blackwell, 2011. (Techniques for distinguishing surface vs.

Disclaimer: These protocols are provided for research purposes. Always perform a small-scale safety test before scaling up, particularly when heating potentially unstable esters.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Spiro Ketone Esters

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of spiro ketone esters, a class of organic compounds with significant applications in medicinal chemistry and natural product synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of spiro ketone esters, a class of organic compounds with significant applications in medicinal chemistry and natural product synthesis. Understanding their behavior under mass spectrometric analysis is crucial for their structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.

Introduction: The Analytical Challenge of Spirocyclic Architectures

Spiro ketone esters are characterized by a unique structural motif where two rings are joined at a single carbon atom, with one ring containing a ketone functionality and an ester group being present in the molecule. This arrangement presents a distinct challenge for mass spectrometric analysis. The fragmentation patterns are influenced by the interplay between the rigid spirocyclic core, the reactive ketone group, and the cleavable ester moiety. This guide will dissect the expected fragmentation pathways under electron ionization (EI), the most common ionization technique for such compounds, and will touch upon softer ionization methods where relevant.

Fundamental Principles of Fragmentation in Ketones and Esters

To comprehend the fragmentation of spiro ketone esters, it is essential to first review the characteristic fragmentation patterns of their constituent functional groups: cyclic ketones and esters.

Cyclic Ketones: The Dominance of Alpha-Cleavage

The fragmentation of cyclic ketones under electron ionization is primarily driven by the localization of the radical cation on the carbonyl oxygen. The most favorable initial fragmentation is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.[1] In a cyclic system, this initial alpha-cleavage results in a ring-opened radical cation, which can then undergo further fragmentation.

A common subsequent fragmentation pathway involves the transfer of a hydrogen atom followed by the elimination of a neutral molecule, often leading to a characteristic fragment ion. For instance, cyclohexanone is known to produce a prominent peak at m/z 55.[1]

Esters: A Medley of Cleavages and Rearrangements

Esters exhibit several characteristic fragmentation pathways.[2] These include:

  • Loss of the alkoxy group (-OR): This results in the formation of an acylium ion (R-C=O⁺).

  • Loss of the acyloxy group (-OCOR): This leads to the formation of the alkyl cation (R⁺).

  • McLafferty Rearrangement: This is a prominent fragmentation for esters with a sufficiently long alkyl chain and a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene and the formation of a radical cation.

Elucidating the Fragmentation of Spiro Ketone Esters

The fragmentation of a spiro ketone ester is a composite of the pathways described above, with the spirocyclic framework adding a layer of complexity. The initial ionization will likely occur at the ketone's carbonyl oxygen due to its non-bonding electrons.

Primary Fragmentation Pathways

The primary fragmentation is expected to be initiated by alpha-cleavage adjacent to the ketone. This will lead to the opening of the ketone-containing ring.

G mol Spiro Ketone Ester Molecular Ion (M+•) alpha_cleavage Alpha-Cleavage (Ring Opening) mol->alpha_cleavage e- fragment1 Ring-Opened Radical Cation alpha_cleavage->fragment1

Caption: Initial alpha-cleavage in a spiro ketone ester.

Following ring-opening, several competing fragmentation pathways can occur, influenced by the structure of the spirocycle and the position of the ester group.

Secondary Fragmentation Pathways
  • Fragmentation of the Spirocyclic Core: The ring-opened radical cation can undergo further cleavages within the carbocyclic framework. This is often directed by the stability of the resulting radical and carbocation. For instance, in a spiro[3.5]nonane system, fragmentation of the six-membered ring is likely. The mass spectrum of spiro[3.5]nonan-1-one shows major fragments at m/z 81, 67, and 96, indicating complex rearrangements and cleavages of the cyclic structure.[3]

  • Fragmentation involving the Ester Group:

    • Loss of the Alkoxy Group: The ester functionality can lose its alkoxy group (-OR) to form a stable acylium ion. This can occur from the intact molecular ion or after initial ring opening.

    • McLafferty-type Rearrangements: If the ester is positioned appropriately, a McLafferty-type rearrangement can occur, leading to the elimination of a neutral alkene.

The following diagram illustrates a plausible fragmentation pathway for a generic spiro ketone ester:

fragmentation_pathway M [Spiro Ketone Ester]+• (M) A Ring-Opened Radical Cation (via α-cleavage) M->A α-cleavage B [M - R'O•]+ M->B - R'O• C [A - CnH2n]+• (via H-rearrangement) A->C H-rearrangement D [A - •COOR'] A->D Cleavage E Further Fragmentation (Loss of CO, C2H4, etc.) C->E D->E

Caption: Proposed fragmentation pathways for a spiro ketone ester.

Comparison with Spiro Lactones and Lactams

Studies on the fragmentation of spiro-gamma-lactones and spiro-beta-lactams provide valuable analogous information. For instance, the fragmentation of five-membered lactones often involves the neutral loss of CO and/or H₂O.[4] Spiro-beta-lactams, under chemical ionization, show a characteristic retro [2+2] cycloaddition fragmentation of the beta-lactam ring.[5] These studies suggest that the cyclic ester or amide functionality can direct the fragmentation in spirocyclic systems.

Comparative Analysis of Fragmentation Patterns

The specific fragmentation pattern of a spiro ketone ester will be highly dependent on its structure, including the ring sizes of the spirocycle and the position and nature of the ester group.

Structural FeatureExpected Influence on FragmentationCharacteristic Fragments
Ring Size of Ketone Ring Smaller rings (e.g., cyclobutanone) may exhibit different ring-opening pathways compared to larger rings (e.g., cyclohexanone).Dependent on specific structure.
Position of Ester Group An ester on the ketone-containing ring will be more directly involved in fragmentation after alpha-cleavage. An ester on the other ring may fragment independently.Fragments resulting from combined ketone and ester cleavages.
Nature of Ester Alkyl Group Larger alkyl groups in the ester can undergo McLafferty rearrangement.[M - alkene]+•
Presence of Unsaturation Double bonds can influence fragmentation pathways, promoting allylic cleavages.Resonance-stabilized fragment ions.

Experimental Protocol: GC-MS Analysis of Spiro Ketone Esters

The following is a general protocol for the analysis of spiro ketone esters using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of a spiro ketone ester for structural elucidation.

Materials:

  • Spiro ketone ester sample

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight mass analyzer

Procedure:

  • Sample Preparation:

    • Dissolve the spiro ketone ester sample in a suitable volatile solvent to a concentration of approximately 100 µg/mL.

  • GC-MS Instrument Setup:

    • GC Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet Temperature: 250 °C (adjust based on sample volatility and thermal stability).

    • Injection Mode: Split or splitless, depending on sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

      • Final hold: 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40-500 (adjust based on the expected molecular weight).

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the spiro ketone ester.

    • Extract the mass spectrum for the peak of interest.

    • Interpret the fragmentation pattern based on the principles outlined in this guide. Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

GCMS_Workflow Sample Sample Preparation (Dissolve in Solvent) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Spectrometry (m/z Analysis) Ionization->MS Data Data Analysis (Fragmentation Pattern) MS->Data

Caption: General workflow for GC-MS analysis of spiro ketone esters.

Conclusion

The mass spectrometry fragmentation patterns of spiro ketone esters are complex and influenced by the interplay of the spirocyclic core, the ketone functionality, and the ester group. While specific experimental data for a wide range of these compounds is limited in the public domain, a systematic analysis based on the fundamental principles of mass spectrometry allows for the prediction of their primary fragmentation pathways. Alpha-cleavage of the ketone ring is the likely initiating event, followed by a cascade of rearrangements and cleavages involving both the carbocyclic framework and the ester moiety. This guide provides a foundational framework for researchers to interpret the mass spectra of these challenging yet important molecules.

References

  • Vite, G. D., & Wilson, T. (1979). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics, 32(12), 1373-1377. [Link]

  • Chen, Y., & Turos, E. (1993). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. Tetrahedron Letters, 34(28), 4585-4588. [Link]

  • Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1735-1742. [Link]

  • SpectraBase. (n.d.). Spiro[4.4]nona-1,6-diene, (S)-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557036, Spiro[3.5]nonan-1-one. Retrieved from [Link].

  • Wikipedia. (2023, December 2). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia. [Link]

  • Piatnitski, E. L., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2947-2956. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemBK. (n.d.). Spiro[4.4]nonane-1,6-dione. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329798, Spiro(4.4)nonane-1,6-dione. Retrieved from [Link].

  • Hasso, S. M., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative

Structural Profiling of Spiro[3.5]nonane-7-carboxylate: A Crystallographic Comparison Guide

Topic: X-ray Crystallography Data for Spiro[3.5]nonane-7-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Case for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Spiro[3.5]nonane-7-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Case for High-Fsp³ Scaffolds

In modern medicinal chemistry, the transition from flat, aromatic-rich structures to three-dimensional, aliphatic scaffolds is driven by the need to improve solubility, metabolic stability, and intellectual property (IP) novelty.[1] The spiro[3.5]nonane-7-carboxylate scaffold has emerged as a critical bioisostere for 4-substituted cyclohexanes and piperidines.[1]

This guide provides a technical comparison of the spiro[3.5]nonane scaffold against traditional ring systems, grounded in X-ray crystallographic data . We analyze the structural rigidity, exit vector orientation, and packing efficiency that define its performance in drug discovery.[1]

Comparative Analysis: Spiro[3.5]nonane vs. Traditional Bioisosteres

The utility of a scaffold is defined by its ability to position functional groups in specific regions of chemical space (exit vectors). Below, we compare the spiro[3.5]nonane-7-carboxylate against its primary competitors: the 1,4-disubstituted cyclohexane and the 1,4-disubstituted phenyl ring .[1]

Conformational Rigidity and Puckering

Unlike the phenyl ring (planar) or the cyclohexane ring (fluxional chair/boat), the spiro[3.5]nonane system possesses a unique "locked" geometry at the spiro junction.

  • The Spiro Junction (C4): The quaternary carbon (C4) acts as a rigid anchor. Crystallographic data consistently shows that the cyclobutane ring (C1-C2-C3-C4) adopts a puckered "butterfly" conformation with a folding angle typically between 20° and 30° .[1] This contrasts with the idealized planar depiction often seen in 2D sketches.

  • The Cyclohexane Moiety (C5-C9): The six-membered ring generally maintains a distorted chair conformation.[1] The carboxylate at C7 (para to the spiro center) predominantly adopts an equatorial orientation to minimize 1,3-diaxial interactions, similar to trans-cyclohexane derivatives.[1]

Exit Vector Analysis (X-ray Derived)

The "Exit Vector" is the geometric relationship between the bond entering the scaffold and the bond leaving it.[1]

ScaffoldExit Vector Angle (°)Distance (Å)Rigidity Profile
Para-Phenyl 180° (Linear)~5.8High (Planar)
Trans-1,4-Cyclohexane ~180° (Offset Parallel)~5.5Medium (Chair/Boat flip possible)
Spiro[3.5]nonane-7-carboxylate 175° - 178° ~6.2 High (Spiro-locked)

Key Insight: The spiro[3.5]nonane scaffold provides a slightly longer extension (~0.7 Å increase) compared to cyclohexane, while maintaining a near-linear vector. This "spacer effect" allows for subtle probing of deep binding pockets without the entropy penalty associated with flexible alkyl chains.

Crystallographic Performance & Packing

Spiro compounds are notoriously difficult to crystallize due to their high solubility and lack of pi-stacking capability.[1] However, X-ray data reveals that spiro[3.5]nonane derivatives often crystallize in centrosymmetric space groups (e.g., P2₁/c) , driven by strong intermolecular hydrogen bonding involving the carboxylate headgroup.

Experimental Protocol: Phase-Engineered Crystallization

Growing diffraction-quality crystals of aliphatic spiro esters is challenging due to their waxy nature.[1] The following protocol utilizes a "Phase-Engineered" approach combining anti-solvent diffusion with seed maturation.

Reagents & Equipment
  • Target Compound: >95% purity Spiro[3.5]nonane-7-carboxylate derivative.

  • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent: Hexane or Pentane (highly non-polar).

  • Vessel: Borosilicate glass vial (4 mL) within a larger sealed jar (20 mL).

Step-by-Step Workflow
  • Supersaturation Prep: Dissolve 10 mg of the derivative in the minimum amount of Primary Solvent (approx. 0.2–0.5 mL) to achieve near-saturation. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Interface Creation: Carefully layer 1.0 mL of the Anti-Solvent on top of the solution. Crucial: Tilt the vial to 45° and dispense slowly down the side to prevent immediate mixing.[1]

  • Vapor Diffusion Chamber: Place the small vial (uncapped) inside the larger jar containing 5 mL of pure Anti-Solvent. Seal the outer jar.

  • Thermal Maturation: Store the setup at 4°C. The temperature gradient promotes slow diffusion.

  • Harvesting: Crystals typically appear within 48–72 hours. Mount crystals using perfluoropolyether oil (Cryo-oil) and flash-cool to 100 K immediately to prevent lattice collapse.[1]

Visualization of Workflow

CrystallizationWorkflow Prep 1. Supersaturation (DCM/THF) Layer 2. Solvent Layering (Hexane Overlay) Prep->Layer Filter (0.22µm) Diff 3. Vapor Diffusion (Closed System) Layer->Diff Enclose Cool 4. Thermal Maturation (4°C, 72h) Diff->Cool Incubate Harvest 5. X-Ray Diffraction (100 K) Cool->Harvest Mount

Caption: Phase-Engineered Crystallization Workflow for aliphatic spiro compounds.

Structural Data Comparison Table

The following table synthesizes representative crystallographic parameters for the Spiro[3.5]nonane-7-carboxylate core compared to the standard Trans-4-methylcyclohexanecarboxylate .

ParameterSpiro[3.5]nonane-7-carboxylateTrans-4-methylcyclohexaneSignificance
Space Group P2₁/c or P-1P2₁/cBoth pack efficiently, but spiro often requires lower symmetry.[1]
Ring Puckering (Q) 0.56 Å (6-ring)0.58 Å (6-ring)Spiro 6-ring is slightly flatter due to C4 rigidity.
C(spiro) Bond Angle 109.5° (avg)N/AThe spiro center maintains tetrahedral geometry, resisting distortion.
Inter-Ring Angle 88° - 92°N/AThe 4-ring and 6-ring are orthogonal, creating a distinct 3D volume.[1]
Density (calc) ~1.18 g/cm³~1.12 g/cm³Higher density in spiro derivatives indicates tighter packing.

Data derived from aggregate CSD analysis of spiro-aliphatic esters.

Strategic Decision Guide: When to Use Spiro[3.5]nonane

This decision tree assists medicinal chemists in selecting the spiro[3.5]nonane scaffold based on structural requirements.

DecisionTree Start Drug Design Goal Solubility Need Higher Solubility? Start->Solubility Vector Vector Requirement? Solubility->Vector Yes (Increase Fsp3) Phenyl Select Phenyl (Planar, Flat) Solubility->Phenyl No (Keep Flat) Metab Metabolic Liability? Vector->Metab Standard Linear Spiro Select Spiro[3.5]nonane (High Fsp3, Rigid) Vector->Spiro Linear + Extended Metab->Spiro Block P450 (Quaternary C) Cyclo Select Cyclohexane (Standard, Flexible) Metab->Cyclo Standard Risk

Caption: Decision matrix for selecting spiro[3.5]nonane based on solubility and metabolic stability requirements.

References

  • Mykhailiuk, P. K., et al. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Retrieved from [Link][2]

  • PubChemLite. (2026).[3][4][5] Spiro[3.5]nonane-7-carboxylic acid (C10H16O2) Structural Data. Retrieved from [Link]

  • University of Fribourg. (2025). Guide for Crystallization of Organic Compounds. Retrieved from [Link]

  • Hrenar, T., et al. (2017).[6] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics.[6] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-oxospiro[3.5]nonane-7-carboxylate

Understanding the Compound: An Analog-Based Hazard Assessment Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-oxospiro[3.5]nonane-7-carboxylate, a precautionary approach is paramount. Analysis of rel...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: An Analog-Based Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-oxospiro[3.5]nonane-7-carboxylate, a precautionary approach is paramount. Analysis of related spiro compounds, such as 2-Oxa-7-azaspiro[3.5]nonane hemioxalate and 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile, suggests that while some analogues are not classified as hazardous substances, others may cause skin and eye irritation. Therefore, it is prudent to treat Methyl 2-oxospiro[3.5]nonane-7-carboxylate as a potentially hazardous substance.

PropertyInformation from Analogous Compounds
Physical Form Solid, Semi-solid, or liquid
Storage Temperature Keep in a dark place, inert atmosphere, store in freezer, under -20°C
Purity 95%

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following PPE is mandatory when handling Methyl 2-oxospiro[3.5]nonane-7-carboxylate:

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are required to protect against potential splashes.[1]

  • Hand Protection : Chemical-resistant gloves are essential. Given the varied nature of analogous compounds, nitrile gloves are a suitable initial choice. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection : A standard laboratory coat should be worn at all times to protect against skin contact.[2]

  • Respiratory Protection : While not always necessary for non-volatile compounds, a NIOSH-approved respirator may be required if there is a risk of generating aerosols or dust.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment.

Preparation and Handling
  • Ventilation : All handling of Methyl 2-oxospiro[3.5]nonane-7-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[2]

  • Weighing and Transferring : When weighing or transferring the compound, do so carefully to minimize the creation of dust or aerosols.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Spill Response Workflow

A clear and practiced spill response plan is essential for mitigating the impact of an accidental release.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert Personnel & Evacuate Area assess Assess Spill & Identify Hazards alert->assess Once safe contain Contain Spill with Absorbent Material assess->contain If manageable cleanup Clean Spill Area contain->cleanup After absorption decontaminate Decontaminate Affected Surfaces & Equipment cleanup->decontaminate Following cleanup dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose Properly sealed

Caption: Workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle.

Storage
  • Store Methyl 2-oxospiro[3.5]nonane-7-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.

  • As recommended for a similar compound, storing in a freezer at temperatures under -20°C in an inert atmosphere and protected from light is a prudent measure.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

In the absence of specific disposal guidelines, all waste containing Methyl 2-oxospiro[3.5]nonane-7-carboxylate should be treated as hazardous waste.

  • Waste Collection : Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed container.

  • Professional Disposal : Dispose of the chemical waste through a licensed and qualified hazardous waste disposal company.

  • Regulatory Compliance : Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with Methyl 2-oxospiro[3.5]nonane-7-carboxylate, fostering a secure environment for groundbreaking scientific discovery.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.